2-Iodo-2-methylpentane
Description
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Structure
3D Structure
Properties
CAS No. |
31294-95-8 |
|---|---|
Molecular Formula |
C6H13I |
Molecular Weight |
212.07 g/mol |
IUPAC Name |
2-iodo-2-methylpentane |
InChI |
InChI=1S/C6H13I/c1-4-5-6(2,3)7/h4-5H2,1-3H3 |
InChI Key |
KCNIMEJTKUGMLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)I |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 2-Iodo-2-methylpentane from 2-methyl-2-pentanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-iodo-2-methylpentane from its precursor, 2-methyl-2-pentanol (B124083). This conversion is a classic example of a nucleophilic substitution reaction, specifically an SN1 pathway, favored by the tertiary nature of the alcohol. This document outlines the reaction mechanism, a detailed experimental protocol, and the expected physicochemical and spectroscopic data for the product.
Core Concepts: The SN1 Reaction Pathway
The synthesis of this compound from 2-methyl-2-pentanol proceeds via a unimolecular nucleophilic substitution (SN1) mechanism. This pathway is characteristic of tertiary alcohols reacting with strong hydrohalic acids. The reaction is initiated by the protonation of the hydroxyl group of the alcohol by a strong acid, which transforms the poor leaving group (-OH) into a good leaving group (H₂O). The departure of the water molecule results in the formation of a stable tertiary carbocation. This carbocation is then attacked by the iodide nucleophile to yield the final product, this compound. The overall reactivity for such reactions follows the order of alcohol stability (tertiary > secondary > primary) and hydrohalic acid strength (HI > HBr > HCl).
Physicochemical Properties
A summary of the key physicochemical properties for the reactant and the product is provided below.
| Property | 2-methyl-2-pentanol | This compound |
| Molecular Formula | C₆H₁₄O | C₆H₁₃I |
| Molecular Weight | 102.17 g/mol | 212.07 g/mol [1][2] |
| Appearance | Colorless liquid | Colorless to pale yellow liquid |
| Boiling Point | 121-122 °C | Predicted to be higher than the starting alcohol |
| Density | 0.809 g/mL at 25 °C | Predicted to be denser than the starting alcohol |
| Solubility | Slightly soluble in water; soluble in organic solvents | Insoluble in water; soluble in organic solvents |
Experimental Protocol
This protocol is a generalized procedure for the synthesis of tertiary alkyl iodides from tertiary alcohols using sodium iodide and phosphoric acid. This method is advantageous as it generates hydroiodic acid in situ and avoids the use of concentrated hydriodic acid, while also preventing the oxidation of the iodide ion that can occur with sulfuric acid.[3]
Materials:
-
2-methyl-2-pentanol
-
Sodium iodide (NaI)
-
85% Phosphoric acid (H₃PO₄)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (B1220275) solution (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-methyl-2-pentanol and sodium iodide.
-
Acid Addition: Slowly add 85% phosphoric acid to the stirred mixture. An exothermic reaction may occur, so the addition should be controlled.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-70 °C) and maintain it for a sufficient time to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.
-
Washing: Wash the organic layer sequentially with:
-
Water to remove the phosphoric acid and any remaining salts.
-
Saturated aqueous sodium thiosulfate solution to remove any traces of iodine.
-
Saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Brine to remove dissolved water.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the diethyl ether by rotary evaporation.
-
Purification: The crude this compound can be purified by distillation under reduced pressure to yield the final product.[4][5]
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.9 - 2.1 | Quartet | 2H | -CH₂- (adjacent to the quaternary carbon) |
| ~1.8 | Singlet | 6H | 2 x -CH₃ (on the quaternary carbon) |
| ~1.4 - 1.6 | Sextet | 2H | -CH₂- (penultimate) |
| ~0.9 | Triplet | 3H | -CH₃ (terminal) |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~50-60 | -C(I)- (quaternary carbon) |
| ~45-55 | -CH₂- (adjacent to the quaternary carbon) |
| ~30-40 | -CH₃ (on the quaternary carbon) |
| ~15-25 | -CH₂- (penultimate) |
| ~10-15 | -CH₃ (terminal) |
IR Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| 2960-2850 | C-H stretching (alkane) |
| 1465-1450 | C-H bending (alkane) |
| 1380-1365 | C-H bending (gem-dimethyl) |
| ~500-600 | C-I stretching |
Mass Spectrometry (Predicted Fragmentation)
| m/z | Fragment |
| 212 | [M]⁺ (Molecular ion) |
| 85 | [M - I]⁺ (Loss of iodine radical) |
| 57 | [C₄H₉]⁺ (tert-butyl cation, a stable fragment) |
| 43 | [C₃H₇]⁺ (propyl cation) |
| 29 | [C₂H₅]⁺ (ethyl cation) |
Visualizations
The following diagrams illustrate the key aspects of the synthesis.
References
Physicochemical Properties of 2-Iodo-2-methylpentane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-2-methylpentane is a tertiary alkyl halide with the chemical formula C₆H₁₃I. Its structure consists of a pentane (B18724) backbone with an iodine atom and a methyl group both attached to the second carbon atom. This molecule serves as a valuable intermediate in organic synthesis, particularly in the introduction of the 2-methylpentan-2-yl group into various molecular scaffolds. Its reactivity is largely dictated by the carbon-iodine bond, which is the weakest among the carbon-halogen bonds, making it a good leaving group in nucleophilic substitution and elimination reactions. This guide provides a comprehensive overview of the known physicochemical properties, experimental protocols for its synthesis and analysis, and a visualization of its synthetic pathway.
Data Presentation
Quantitative data on the physicochemical properties of this compound is limited, with most available information being computed rather than experimentally determined. The following tables summarize the available data.
Table 1: General and Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₃I | --INVALID-LINK-- |
| Molecular Weight | 212.07 g/mol | --INVALID-LINK-- |
| XLogP3-AA (Computed) | 3.8 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count (Computed) | 0 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count (Computed) | 0 | --INVALID-LINK-- |
| Rotatable Bond Count (Computed) | 2 | --INVALID-LINK-- |
| Exact Mass (Computed) | 212.00620 Da | --INVALID-LINK-- |
| Topological Polar Surface Area (Computed) | 0 Ų | --INVALID-LINK-- |
| Complexity (Computed) | 48.1 | --INVALID-LINK-- |
Table 2: Experimental Chromatographic Data
| Property | Value | Source |
| Normal Alkane Retention Index (Non-polar column, isothermal) | 960 | --INVALID-LINK-- |
Experimental Protocols
Synthesis of this compound from 2-Methyl-2-pentanol
The synthesis of this compound, a tertiary alkyl iodide, is most commonly achieved through the nucleophilic substitution of a tertiary alcohol, 2-methyl-2-pentanol, using a source of iodide. The following protocol is a representative procedure based on established methods for the synthesis of tertiary alkyl iodides.
Materials:
-
2-Methyl-2-pentanol
-
Concentrated Hydroiodic Acid (HI) or a mixture of Sodium Iodide (NaI) and a strong acid (e.g., H₃PO₄)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
-
Reflux condenser
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2-methyl-2-pentanol.
-
Addition of Reagents: Cool the flask in an ice bath. Slowly add an equimolar amount of cold, concentrated hydroiodic acid. Alternatively, a mixture of sodium iodide and a slight excess of a non-oxidizing strong acid like phosphoric acid can be used.
-
Reaction: Allow the mixture to stir at room temperature. The reaction is typically rapid for tertiary alcohols. Gentle warming may be applied to ensure completion, but this should be done with caution to avoid elimination side-products.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Add cold diethyl ether to extract the product.
-
Washing: Wash the organic layer sequentially with:
-
Cold water to remove the excess acid.
-
Saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Saturated aqueous sodium thiosulfate solution to remove any dissolved iodine (indicated by a purple or brown color in the organic layer).
-
Brine to remove dissolved water.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter to remove the drying agent. The solvent can be removed by rotary evaporation. The crude product can be further purified by distillation to yield pure this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The purity and identity of this compound can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS).
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for the analysis of volatile organic compounds (e.g., a DB-5ms or equivalent 5% phenyl-methylpolysiloxane column).
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at a rate of 10 °C/min.
-
Final hold: Hold at 200 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Scan Mode: Full scan.
-
Sample Preparation:
-
Dissolve a small amount of the purified this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane (B92381) to a final concentration of approximately 1 mg/mL.
Data Analysis:
-
The retention time of the peak corresponding to this compound can be used for identification by comparison with a standard if available.
-
The mass spectrum should show a molecular ion peak (M⁺) at m/z 212. The fragmentation pattern will be characteristic of the molecule, with prominent peaks corresponding to the loss of an iodine atom (m/z 85, the tertiary hexyl carbocation) and other alkyl fragments.
Mandatory Visualization
The following diagram illustrates the synthetic workflow for the preparation of this compound from 2-methyl-2-pentanol.
Caption: Synthetic workflow for this compound.
In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Iodo-2-methylpentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-iodo-2-methylpentane. Due to the limited availability of experimentally derived public data for this specific compound, this guide leverages high-quality predicted spectra to facilitate its identification and characterization in research and development settings. The information is presented in a clear, structured format, including comprehensive data tables, a standardized experimental protocol for data acquisition, and logical diagrams to illustrate molecular structure and spectral assignments.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on computational algorithms that analyze the molecule's structure to estimate chemical shifts, multiplicities, and coupling constants.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| a | 2.05 | t | 2H | 7.5 | -CH₂- (C3) |
| b | 1.85 | s | 6H | - | 2 x -CH₃ (C1, C2-CH₃) |
| c | 1.48 | m | 2H | - | -CH₂- (C4) |
| d | 0.95 | t | 3H | 7.3 | -CH₃ (C5) |
Predicted in CDCl₃ at 400 MHz.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Signal | Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 1 | 55.4 | C | C2 |
| 2 | 51.5 | CH₂ | C3 |
| 3 | 34.9 | CH₃ | C1, C2-CH₃ |
| 4 | 17.6 | CH₂ | C4 |
| 5 | 14.1 | CH₃ | C5 |
Predicted in CDCl₃.
Experimental Protocol for NMR Data Acquisition
While the data presented is predicted, the following outlines a standard experimental protocol for acquiring ¹H and ¹³C NMR spectra of a liquid sample like this compound.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer is recommended for good signal resolution.
-
Ensure the spectrometer is properly tuned and shimmed for the sample.
3. ¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
Temperature: 298 K.
4. ¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 or more, as the ¹³C nucleus is less sensitive.
-
Temperature: 298 K.
5. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale to the TMS signal (0 ppm).
-
Integrate the signals in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
Visualization of Molecular Structure and NMR Assignments
The following diagrams illustrate the structure of this compound and the assignment of its proton and carbon environments.
Caption: Molecular structure of this compound.
Caption: Predicted ¹H and ¹³C NMR spectral assignments.
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Iodo-2-methylpentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-iodo-2-methylpentane. Due to the limited availability of public domain spectral data for this specific compound, the fragmentation pathway and quantitative data presented are based on established principles of mass spectrometry and comparative analysis with structurally similar tertiary alkyl iodides.
Core Concepts in the Fragmentation of this compound
Electron ionization mass spectrometry involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M+•) which is often unstable and undergoes fragmentation. The fragmentation pattern is a unique fingerprint of the molecule, providing valuable structural information. For this compound, the fragmentation is primarily dictated by the presence of a tertiary carbon and a good leaving group, the iodine atom.
The molecular weight of this compound (C6H13I) is 212.07 g/mol .[1][2][3] The molecular ion peak is expected to be of very low abundance or absent, a common characteristic for tertiary alkyl halides due to the facile cleavage of the carbon-iodine bond.
The major fragmentation pathways include:
-
Loss of the Iodine Radical: The most significant initial fragmentation is the cleavage of the C-I bond to form a stable tertiary carbocation.
-
Alpha-Cleavage: Breakage of the C-C bond adjacent to the carbon bearing the iodine atom.
-
Subsequent Fragmentation: The initial fragment ions can undergo further fragmentation through the loss of neutral alkyl radicals or alkene molecules.
Predicted Mass Spectrometry Data
The following table summarizes the predicted major fragments, their mass-to-charge ratios (m/z), and estimated relative intensities for the 70 eV electron ionization mass spectrum of this compound.
| m/z | Proposed Fragment Ion | Structure | Predicted Relative Intensity (%) |
| 212 | [C6H13I]+• (Molecular Ion) | CH3CH2CH2C(CH3)2I+• | < 1 |
| 127 | [I]+ | I+ | ~5 |
| 85 | [C6H13]+ | [CH3CH2CH2C(CH3)2]+ | 100 (Base Peak) |
| 57 | [C4H9]+ | [C(CH3)3]+ | ~40 |
| 43 | [C3H7]+ | [CH(CH3)2]+ | ~60 |
| 29 | [C2H5]+ | [CH3CH2]+ | ~30 |
Fragmentation Pathway Diagram
The following diagram illustrates the logical relationships in the fragmentation of this compound.
Caption: Predicted fragmentation of this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) of this compound
This protocol outlines a general procedure for the analysis of this compound using a standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a volatile, high-purity solvent such as hexane (B92381) or dichloromethane.
-
Perform serial dilutions to obtain a working solution of approximately 10-100 µg/mL.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in split mode with a ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase) is suitable.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 25 to 300.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
4. Data Acquisition and Analysis:
-
Acquire the data in full scan mode.
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Generate the mass spectrum for this peak by averaging the scans across the peak and subtracting the background.
-
Analyze the fragmentation pattern and compare it to the predicted data and spectral libraries if available.
Logical Workflow for Analysis
The following diagram illustrates the experimental and analytical workflow.
Caption: Workflow for GC-MS analysis of this compound.
References
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Iodo-2-methylpentane
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2-iodo-2-methylpentane, designed for researchers, scientists, and professionals in drug development. The document details the expected vibrational modes, a summary of characteristic absorption data, a detailed experimental protocol for spectral acquisition, and a logical workflow for spectral analysis.
Introduction to the Infrared Spectroscopy of Alkyl Halides
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules.[1][2] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational modes.[1][3] For alkyl halides such as this compound, IR spectroscopy is particularly useful for identifying the presence of the carbon-halogen bond and characterizing the alkyl framework.
The vibrational frequencies of chemical bonds are influenced by factors such as bond strength, the mass of the bonded atoms, and the overall molecular structure. In the case of this compound, the key vibrational modes include C-H stretching and bending, C-C skeletal vibrations, and the characteristic C-I stretching vibration.
Predicted Infrared Spectrum of this compound
Table 1: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |
| 2975 - 2845 | C-H stretching (from CH₃ and CH₂ groups) | Strong | This region is characteristic of all aliphatic compounds.[4][5] |
| 1470 - 1365 | C-H bending (from CH₃ and CH₂ groups) | Medium | Includes scissoring and umbrella modes for the various methyl and methylene (B1212753) groups in the molecule.[4][5] |
| ~1380 & ~1365 | C-H bending (gem-dimethyl group) | Medium | The presence of a tertiary butyl-like structure (gem-dimethyl group attached to a quaternary carbon) often results in a characteristic doublet in this region. |
| 1255 - 1200 | C-C skeletal vibrations | Medium to Weak | These vibrations arise from the carbon backbone of the pentane (B18724) chain and the methyl groups.[4] |
| 600 - 500 | C-I stretching | Medium to Strong | This is the most characteristic absorption for an alkyl iodide. The frequency decreases with increasing halogen mass (C-Cl > C-Br > C-I).[4][6][7] |
The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions that are unique to a particular molecule.[4][5] For this compound, this region will be dominated by C-C skeletal vibrations and C-H bending modes, in addition to the prominent C-I stretch.
Experimental Protocol for Acquiring the IR Spectrum
The following protocol outlines the methodology for obtaining a high-quality IR spectrum of this compound, which is a liquid at room temperature. The procedure described is for Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy, a common and convenient technique for liquid samples.[2][8]
3.1. Instrumentation
-
A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).[9]
3.2. Sample Preparation
-
This compound is a liquid and can be analyzed directly ("neat") without any sample preparation.[10][11]
3.3. Data Acquisition
-
Background Spectrum:
-
Ensure the ATR crystal is clean. Clean the crystal surface with a suitable solvent (e.g., isopropanol (B130326) or acetone) and allow it to dry completely.
-
Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.
-
-
Sample Spectrum:
-
Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[10]
-
If the instrument has a pressure clamp, apply it to ensure good contact between the liquid sample and the crystal.
-
Acquire the sample spectrum. The spectrometer will irradiate the sample with infrared light and record the interferogram.
-
-
Data Processing:
-
The instrument's software will perform a Fourier transform on the interferogram to generate the infrared spectrum.
-
The background spectrum will be automatically subtracted from the sample spectrum to produce the final spectrum of this compound.
-
The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
-
-
Cleaning:
-
After analysis, thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.
-
Logical Workflow for IR Spectral Analysis
The following diagram illustrates a logical workflow for the analysis and interpretation of an IR spectrum, such as that of this compound.
References
- 1. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 2. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. infrared spectrum of 2-iodo-2-methylpropane (CH3)3CI prominent wavenumbers cm-1 detecting functional groups present finger print for identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. infrared spectrum of 2-methylpentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylpentane: isohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. mt.com [mt.com]
- 9. emeraldcloudlab.com [emeraldcloudlab.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. webassign.net [webassign.net]
A Theoretical Exploration of the Molecular Structure of 2-Iodo-2-methylpentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical methodologies used to calculate the molecular structure of 2-Iodo-2-methylpentane. Due to a lack of specific published theoretical data for this compound, this document outlines the established computational protocols for such an analysis and presents calculated data for the structurally related molecule, 2-Iodo-2-methylpropane (tert-butyl iodide), as a practical example. This information serves as a robust framework for researchers seeking to model this compound and similar halogenated alkanes.
Introduction
This compound is a tertiary alkyl iodide of interest in synthetic organic chemistry and potentially in medicinal chemistry due to the reactivity of the carbon-iodine bond. Understanding its three-dimensional structure is fundamental to predicting its physical properties, reactivity, and interactions with biological systems. Computational chemistry provides powerful tools to determine molecular geometries, conformational preferences, and electronic properties with high accuracy. This guide details the theoretical approaches, including Density Functional Theory (DFT) and Hartree-Fock (HF) methods, that are applicable to the structural elucidation of this molecule.
Theoretical Molecular Structure of a Model Compound: 2-Iodo-2-methylpropane
In the absence of specific computational studies on this compound, we present the calculated geometric parameters for 2-Iodo-2-methylpropane. These values were derived from the PM7 semi-empirical method coordinates and are representative of the data that would be obtained from a full theoretical calculation.
Calculated Bond Lengths
The bond lengths are a critical determinant of molecular size and shape. The following table summarizes the key calculated bond lengths in 2-Iodo-2-methylpropane.
| Bond | Atom 1 | Atom 2 | Calculated Bond Length (Å) |
| C-I | C2 | I | 2.225 |
| C-C | C2 | C1 | 1.525 |
| C-C | C2 | C3 | 1.525 |
| C-C | C2 | C4 | 1.525 |
| C-H | C1 | H | 1.099 |
Calculated Bond Angles
Bond angles define the spatial arrangement of atoms and are crucial for determining the molecule's overall geometry.
| Angle | Atom 1 | Atom 2 (Vertex) | Atom 3 | Calculated Bond Angle (°) |
| I-C-C | I | C2 | C1 | 108.15 |
| C-C-C | C1 | C2 | C3 | 110.75 |
| H-C-H | H | C1 | H | 108.09 |
| C-C-H | C2 | C1 | H | 110.89 |
Methodologies for Theoretical Calculations
A rigorous theoretical study of this compound's molecular structure would involve several key computational steps.
Geometry Optimization
The initial step is to perform a geometry optimization to find the lowest energy arrangement of the atoms. This is typically achieved using methods like Density Functional Theory (DFT) or ab initio methods such as Hartree-Fock (HF).
-
Density Functional Theory (DFT): This method is widely used due to its balance of accuracy and computational cost. Functionals such as B3LYP are commonly employed.
-
Hartree-Fock (HF) Theory: This is a fundamental ab initio method that provides a good starting point for more complex calculations.
A basis set, which is a set of mathematical functions used to describe the electronic wave function, must be chosen. For molecules containing heavy atoms like iodine, basis sets such as 6-31G* or more sophisticated ones that include polarization and diffuse functions are recommended.
Conformational Analysis
For a flexible molecule like this compound, a conformational analysis is essential to identify the most stable conformers. This involves systematically rotating around the rotatable bonds (primarily the C2-C3 bond) and calculating the energy at each step. The results are typically visualized in a potential energy surface diagram. The steric bulk of the iodine atom and the methyl and propyl groups will significantly influence the conformational preferences.
Frequency Calculations
Once the optimized geometries of the conformers are found, frequency calculations are performed. These calculations serve two purposes:
-
To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
To predict the vibrational spectra (e.g., IR and Raman), which can be compared with experimental data for validation.
Experimental Protocols: A Computational Workflow
The following section details a typical protocol for the theoretical calculation of the molecular structure of this compound.
Protocol 1: Geometry Optimization and Energy Calculation
-
Initial Structure Generation: An initial 3D structure of this compound is built using molecular modeling software.
-
Choice of Computational Method:
-
Method: Density Functional Theory (DFT) with the B3LYP functional.
-
Basis Set: 6-311+G(d,p) for carbon and hydrogen atoms, and a basis set with an effective core potential (ECP) such as LANL2DZ for the iodine atom to account for relativistic effects.
-
-
Geometry Optimization: The initial structure is optimized to a minimum energy conformation. The convergence criteria for the forces and energy are typically set to a high level of precision.
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm it is a true minimum and to obtain thermodynamic properties.
-
Data Extraction: Key data such as bond lengths, bond angles, dihedral angles, and total electronic energy are extracted from the output file.
Protocol 2: Conformational Search
-
Identification of Rotatable Bonds: The C2-C3 bond is identified as the primary axis for conformational search.
-
Potential Energy Scan: A relaxed potential energy surface scan is performed by rotating the dihedral angle around the C2-C3 bond in discrete steps (e.g., 10 or 15 degrees). At each step, the geometry is partially optimized.
-
Identification of Minima: The low-energy conformers (staggered conformations) and high-energy conformers (eclipsed conformations) are identified from the potential energy profile.
-
Full Optimization of Conformers: The geometries of the identified stable conformers are fully optimized using the method described in Protocol 1.
-
Relative Energy Calculation: The relative energies of the conformers are calculated to determine their population at a given temperature.
Visualization of Computational Workflow
The following diagram illustrates the logical workflow for the theoretical calculation of a molecular structure.
Caption: Workflow for Theoretical Molecular Structure Calculation.
This guide provides a foundational understanding of the theoretical approaches to characterizing the molecular structure of this compound. The provided methodologies and example data for a related compound offer a practical starting point for researchers in the field.
An In-depth Technical Guide to 2-Iodo-2-methylpentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Iodo-2-methylpentane, including its chemical identity, physicochemical properties, a plausible experimental protocol for its synthesis, and predicted spectroscopic data. This information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Core Chemical Data
IUPAC Name: this compound[1] CAS Number: 31294-95-8[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound. It is important to note that most of the physical property data available is computed, as extensive experimental characterization has not been widely reported in the literature.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃I | PubChem[1][2] |
| Molecular Weight | 212.07 g/mol | PubChem[1][2] |
| Boiling Point (Predicted) | 168.5 °C at 760 mmHg | Cheméo |
| Density (Predicted) | 1.359 g/cm³ | Cheméo |
| LogP (Predicted) | 3.43 | Cheméo |
| Refractive Index (Predicted) | 1.496 | Cheméo |
Experimental Protocols
Synthesis of this compound from 2-Methyl-2-pentanol
This protocol is based on established methods for the conversion of tertiary alcohols to tertiary alkyl iodides.[3][4]
Materials:
-
2-Methyl-2-pentanol
-
Concentrated Hydriodic Acid (57%)
-
Anhydrous Sodium Bicarbonate
-
Anhydrous Sodium Sulfate
-
Diethyl Ether
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2-methyl-2-pentanol.
-
Cool the flask in an ice bath and slowly add an equimolar amount of concentrated hydriodic acid with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Transfer the reaction mixture to a separatory funnel and add an equal volume of cold deionized water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash them sequentially with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to remove the diethyl ether.
-
The crude this compound can be purified by vacuum distillation to yield the final product.
Mandatory Visualizations
Synthesis Pathway of this compound
Caption: Reaction scheme for the synthesis of this compound.
Predicted Spectroscopic Data
Due to the lack of experimentally obtained spectra for this compound, the following predictions are based on the analysis of analogous compounds, such as 2-iodo-2-methylpropane (B1582146), and established principles of spectroscopy.[5][6]
¹H NMR (Proton Nuclear Magnetic Resonance):
The ¹H NMR spectrum of this compound is expected to show the following signals:
-
Triplet (3H): Around 0.9 ppm, corresponding to the terminal methyl group (-CH₂CH₂CH₃).
-
Singlet (6H): Around 1.8-2.0 ppm, corresponding to the two equivalent methyl groups attached to the carbon bearing the iodine atom (-C(I)(CH₃)₂).
-
Multiplet (2H): Around 1.5-1.7 ppm, corresponding to the methylene (B1212753) group adjacent to the terminal methyl group (-CH₂CH₂CH₃).
-
Multiplet (2H): Around 1.9-2.1 ppm, corresponding to the methylene group adjacent to the quaternary carbon (-CH₂C(I)(CH₃)₂).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
The ¹³C NMR spectrum is predicted to display six distinct signals corresponding to the six carbon atoms in the molecule:
-
Quaternary Carbon: A signal for the carbon atom bonded to the iodine is expected to appear significantly downfield.
-
Methyl Carbons: Two signals for the methyl groups, with the two equivalent methyls at the C2 position showing a single peak.
-
Methylene Carbons: Two signals for the two methylene groups in the pentyl chain.
-
Terminal Methyl Carbon: A signal for the terminal methyl group of the pentyl chain.
Mass Spectrometry (MS):
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 212. Key fragmentation patterns would likely involve:
-
Loss of Iodine: A prominent peak corresponding to the loss of the iodine atom (M - 127)⁺, resulting in a fragment at m/z = 85, which would be a stable tertiary carbocation.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbon bearing the iodine, leading to the loss of a propyl radical to give a fragment ion.
-
Other Fragmentations: Smaller fragments corresponding to further cleavage of the alkyl chain.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound would be characterized by the following absorption bands:
-
C-H Stretching: Strong absorptions in the range of 2960-2850 cm⁻¹ due to the stretching vibrations of the C-H bonds in the methyl and methylene groups.
-
C-H Bending: Absorptions in the 1470-1365 cm⁻¹ region corresponding to the bending vibrations of the C-H bonds.
-
C-I Stretching: A characteristic absorption for the carbon-iodine bond is expected in the fingerprint region, typically between 500-600 cm⁻¹.[5]
References
- 1. Pentane, 2-iodo-2-methyl | C6H13I | CID 6429778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. DSpace [scholarworks.umass.edu]
- 5. 1H proton nmr spectrum of 2-iodo-2-methylpropane (CH3)3CI low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 13C nmr spectrum of 2-iodo-2-methylpropane (CH3)3CI analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl iodide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
Solubility of 2-Iodo-2-methylpentane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Solubility of Alkyl Halides
Alkyl halides, also known as haloalkanes, are compounds where one or more hydrogen atoms in an alkane have been replaced by a halogen. The solubility of these compounds is governed by the principle of "like dissolves like."[1][2] Generally, alkyl halides are soluble in most organic solvents due to the significant role of London dispersion forces.[3] Their polarity, stemming from the carbon-halogen bond, is often not sufficient to overcome the strong hydrogen bonding in polar solvents like water, leading to low water solubility.[3][4]
2-Iodo-2-methylpentane, with its tertiary structure, is expected to be readily soluble in a range of non-polar and polar aprotic organic solvents. Its molecular structure consists of a six-carbon chain with an iodine atom attached to a tertiary carbon.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents has not been reported. The following table is provided as a template for researchers to record their experimental findings.
| Solvent | Chemical Formula | Polarity | Expected Solubility | Quantitative Data (g/100mL at 25°C) |
| Hexane | C₆H₁₄ | Non-polar | High | Data not available |
| Toluene | C₇H₈ | Non-polar | High | Data not available |
| Diethyl Ether | (C₂H₅)₂O | Polar aprotic | High | Data not available |
| Acetone | (CH₃)₂CO | Polar aprotic | High | Data not available |
| Ethanol | C₂H₅OH | Polar protic | Moderate to High | Data not available |
| Methanol | CH₃OH | Polar protic | Moderate | Data not available |
| Dichloromethane | CH₂Cl₂ | Polar aprotic | High | Data not available |
| Chloroform | CHCl₃ | Polar aprotic | High | Data not available |
| Acetonitrile | CH₃CN | Polar aprotic | Moderate | Data not available |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar aprotic | High | Data not available |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar aprotic | High | Data not available |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for the qualitative and quantitative determination of the solubility of this compound in organic solvents.
Qualitative Solubility Test
This method provides a rapid assessment of solubility.
Materials:
-
This compound
-
A selection of organic solvents (e.g., hexane, acetone, ethanol)
-
Small test tubes or vials
-
Pipettes or droppers
-
Vortex mixer or shaker
Procedure:
-
Add approximately 1 mL of the selected organic solvent to a clean, dry test tube.
-
Add a few drops (approximately 0.1 mL) of this compound to the solvent.
-
Cap the test tube and shake it vigorously for 30-60 seconds.[5]
-
Allow the mixture to stand for at least one minute.
-
Observe the solution. If the this compound has completely dissolved, it is considered soluble. If it forms a separate layer or the solution is cloudy, it is considered insoluble or sparingly soluble.
Quantitative Solubility Determination (Shake-Flask Method)
This is a traditional and reliable method for determining the saturation solubility of a compound in a solvent.
Materials:
-
This compound
-
High-purity organic solvent
-
Analytical balance
-
Scintillation vials or flasks with airtight caps
-
Constant temperature shaker bath
-
Centrifuge
-
Gas chromatograph (GC) or other suitable analytical instrument
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the organic solvent in a series of flasks.
-
Seal the flasks and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).
-
Agitate the flasks for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the flasks to stand undisturbed in the constant temperature bath for several hours to allow undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled pipette to avoid temperature-induced precipitation.
-
Transfer the aliquot to a volumetric flask and dilute with the same solvent to a known concentration.
-
Analyze the concentration of this compound in the diluted solution using a calibrated analytical method, such as gas chromatography.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the described experimental protocols.
Caption: Workflow for the qualitative determination of solubility.
Caption: Workflow for the quantitative determination of solubility.
Signaling Pathways and Logical Relationships
In the context of solubility, there isn't a traditional signaling pathway as seen in biology. However, the logical relationship between the physicochemical properties of the solute and solvent and the resulting solubility can be represented.
Caption: Factors influencing the solubility of this compound.
References
An In-Depth Technical Guide to the Physical Properties of 2-Iodo-2-methylpentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the boiling point and density of 2-iodo-2-methylpentane. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related isomers and established physical chemistry principles to offer well-founded estimates. Furthermore, it details standardized experimental protocols for the precise determination of these crucial physical properties.
Estimated Physical Properties
| Compound | Structure | Boiling Point (°C) | Density (g/cm³) |
| 2-Iodopentane (B127505) | CH₃CH(I)CH₂CH₂CH₃ | 146.6[1][2] | 1.52[1][2] |
| 3-Iodopentane | CH₃CH₂CH(I)CH₂CH₃ | 145 - 146.6[3][4] | 1.5128 (at 20°C)[3] |
| 2-Iodo-2-methylbutane (B1604862) | CH₃C(I)(CH₃)CH₂CH₃ | 124.5 - 128[5][6][7] | 1.479 - 1.524[5][6][7] |
| This compound | CH₃C(I)(CH₃)CH₂CH₂CH₃ | Estimated: 155-165 | Estimated: ~1.45 |
Estimation Rationale:
-
Boiling Point: Generally, for isomeric alkanes, increased branching leads to a lower boiling point due to a decrease in surface area and van der Waals forces. However, in haloalkanes, the position of the halogen also plays a significant role. Comparing 2-iodopentane (a secondary iodide) to the tertiary iodide 2-iodo-2-methylbutane, we see a decrease in boiling point with the more compact structure. This compound is a tertiary iodide with a longer carbon chain than 2-iodo-2-methylbutane. Therefore, its boiling point is expected to be higher than that of 2-iodo-2-methylbutane and likely slightly higher than its straight-chain isomer, 2-iodopentane, due to the increased molecular weight.
-
Density: The density of haloalkanes is generally greater than that of their corresponding alkanes. For isomers, increased branching typically leads to a slight decrease in density. Therefore, the density of this compound is estimated to be slightly lower than its straight-chain and less branched isomers.
Experimental Protocols
For the precise determination of the boiling point and density of this compound, the following established experimental protocols are recommended.
Determination of Boiling Point using the Thiele Tube Method
This method is a common and accurate technique for determining the boiling point of a liquid.
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Bunsen burner or heating mantle
-
Mineral oil or other suitable heating bath liquid
-
Stand and clamps
Procedure:
-
A small amount of the this compound sample is placed in the small test tube.
-
The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The thermometer and test tube assembly are clamped so that the bulb and the sample are immersed in the heating bath liquid within the Thiele tube.
-
The Thiele tube is gently heated at the side arm. The shape of the tube allows for convection currents to ensure uniform heating of the bath.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is carefully adjusted to maintain a slow, steady stream of bubbles.
-
The heat source is then removed, and the bath is allowed to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops, and the liquid just begins to enter the capillary tube.
Determination of Density using a Pycnometer
A pycnometer is a flask with a specific volume used for the precise measurement of the density of a liquid.
Apparatus:
-
Pycnometer (with a ground glass stopper containing a capillary)
-
Analytical balance (accurate to ±0.0001 g)
-
Distilled water
-
This compound sample
-
Constant temperature water bath
Procedure:
-
The empty, clean, and dry pycnometer is accurately weighed on the analytical balance (m₁).
-
The pycnometer is filled with distilled water of a known temperature and density. The stopper is inserted, and any excess water that emerges from the capillary is carefully wiped away. The filled pycnometer is then weighed (m₂).
-
The pycnometer is emptied, dried, and then filled with the this compound sample at the same temperature. The outside is carefully dried, and it is weighed again (m₃).
-
The density of the sample (ρ_sample) is calculated using the following formula:
ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water
where ρ_water is the density of water at the experimental temperature.
Logical Workflow for Property Determination
The following diagram illustrates the logical workflow for the determination of the physical properties of this compound, from initial estimation to experimental verification.
References
Stability and Storage of 2-Iodo-2-methylpentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 2-Iodo-2-methylpentane. Due to the limited availability of specific stability data for this compound, this document extrapolates information from its close structural analog, 2-Iodo-2-methylpropane (tert-butyl iodide), and the general chemical properties of tertiary alkyl iodides. Proper handling and storage are critical to maintain the purity and integrity of this compound for research and development applications.
Core Concepts of Stability
Tertiary alkyl iodides, such as this compound, are inherently less stable than their primary and secondary counterparts. This reduced stability is primarily attributed to the nature of the carbon-iodine (C-I) bond and the steric hindrance around the tertiary carbon. The C-I bond is the weakest among the carbon-halogen bonds, making it susceptible to cleavage.
Key factors influencing the stability of this compound include:
-
Light Exposure: Organo-iodine compounds are often sensitive to light.[1][2] Exposure, particularly to UV radiation, can induce photochemical decomposition, leading to the formation of free radicals and subsequent degradation products. This is often observed as a discoloration of the compound, turning from colorless to a brownish hue due to the formation of iodine.
-
Heat: Elevated temperatures can promote the thermal decomposition of this compound. The weak C-I bond is prone to cleavage at higher temperatures, leading to elimination reactions (forming alkenes) or substitution reactions if nucleophiles are present.
-
Air/Oxygen: Sensitivity to air is a concern for many alkyl iodides.[1] Oxygen can participate in radical-mediated decomposition pathways, especially in the presence of light or heat.
-
Presence of Incompatibles: Contact with strong oxidizing agents and strong bases can lead to rapid decomposition or vigorous reactions.[3]
Recommended Storage Conditions
To ensure the long-term stability and purity of this compound, the following storage conditions are recommended, based on data for analogous compounds.
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerated (0-10°C)[1] | To minimize thermal degradation and slow down potential decomposition reactions. |
| Light Exposure | Store in an amber or opaque container[2] | To prevent photodecomposition. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen)[1] | To prevent air-induced degradation. Keep container tightly closed.[4][5][6] |
| Container | Tightly sealed, suitable container | To prevent exposure to moisture and air.[4][5][6] |
| Incompatibilities | Store away from strong oxidizing agents and strong bases[3] | To avoid chemical reactions and degradation. |
Experimental Protocols for Stability Assessment
Protocol for Assessing Thermal Stability
-
Sample Preparation: Aliquot known quantities of this compound into several sealed, amber glass vials under an inert atmosphere.
-
Temperature Exposure: Place the vials in controlled temperature chambers at a range of elevated temperatures (e.g., 25°C, 40°C, 60°C). Include a control sample stored at the recommended refrigerated temperature.
-
Time Points: At specified time intervals (e.g., 1, 2, 4, 8, 12 weeks), remove one vial from each temperature condition.
-
Analysis: Immediately analyze the samples for purity and the presence of degradation products using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). The disappearance of the parent compound and the appearance of new peaks would indicate degradation.
Protocol for Assessing Photostability
-
Sample Preparation: Prepare samples of this compound in phototransparent containers (e.g., quartz) and control samples in light-resistant containers.
-
Light Exposure: Expose the samples to a light source that meets ICH Q1B guidelines for photostability testing, which specifies a certain illumination and UV energy.
-
Analysis: After the specified exposure period, analyze both the exposed and control samples by GC-MS or HPLC to quantify any degradation.
Logical Pathway for Ensuring Stability
The following diagram illustrates the logical workflow for maintaining the stability of this compound, from receipt of the compound to its use in an application.
Caption: Factors influencing the stability of this compound.
References
Methodological & Application
Application Notes and Protocols: 2-Iodo-2-methylpentane as a Substrate in SN1 Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-2-methylpentane is a tertiary alkyl halide that serves as an excellent substrate for unimolecular nucleophilic substitution (SN1) reactions. Its structure, featuring a bulky tertiary carbon center, sterically hinders the bimolecular (SN2) pathway, while the iodine atom acts as a superb leaving group, facilitating the formation of a stable tertiary carbocation intermediate. This document provides detailed application notes and experimental protocols for studying the SN1 reactivity of this compound, including kinetic analysis and product distribution.
Core Concepts of SN1 Reactions with this compound
The SN1 reaction of this compound proceeds in a stepwise manner. The rate-determining first step involves the ionization of the carbon-iodine bond to form a planar tertiary carbocation and an iodide ion.[1][2] This is followed by a rapid attack of a nucleophile on the carbocation, which can occur from either face, leading to a racemic or nearly racemic mixture if the carbon were chiral (though this compound is achiral).[2]
Simultaneously, a competing unimolecular elimination (E1) reaction can occur where a weak base (often the solvent) abstracts a proton from a carbon adjacent to the carbocation, leading to the formation of alkenes.[3][4] The solvolysis of this compound in a protic solvent like ethanol, for instance, will yield a mixture of the SN1 product (2-ethoxy-2-methylpentane) and E1 products (2-methyl-2-pentene and potentially 2-methyl-1-pentene).[3]
The rate of the SN1 reaction is primarily dependent on the concentration of the substrate, this compound, and is independent of the nucleophile's concentration.[2][5] The stability of the tertiary carbocation intermediate is a key factor governing the reaction rate.[6][7]
Factors Influencing the SN1 Reaction of this compound
Several factors can be manipulated to influence the rate and outcome of the SN1 reaction of this compound:
-
Solvent: Polar protic solvents, such as water, alcohols, and carboxylic acids, are ideal for SN1 reactions as they can stabilize both the carbocation intermediate and the leaving group through solvation.[1] The rate of solvolysis of tertiary alkyl halides generally increases with the polarity of the solvent.
-
Leaving Group: The iodide ion is an excellent leaving group due to its large size and the weakness of the carbon-iodine bond, making this compound highly reactive in SN1 reactions.[8]
-
Nucleophile: The concentration and strength of the nucleophile do not affect the rate of an SN1 reaction.[5] However, the choice of nucleophile (and solvent) will determine the identity of the substitution product.
-
Temperature: Increasing the temperature generally favors the E1 elimination pathway over the SN1 substitution pathway.[9]
Quantitative Data
| Solvent (Nucleophile) | Relative Rate Constant (k_rel) |
| 80% Ethanol / 20% Water | Data to be determined |
| 50% Ethanol / 50% Water | Data to be determined |
| Methanol | Data to be determined |
| Acetic Acid | Data to be determined |
Note: The above table is a template. The experimental protocol provided in the next section can be used to populate this table with specific data for this compound.
Experimental Protocols
Protocol 1: Determination of the Rate Constant for the Solvolysis of this compound
This protocol is adapted from established methods for studying the kinetics of SN1 solvolysis of tertiary alkyl halides. The reaction is monitored by titrating the acidic byproduct (HI) formed during the reaction.
Materials:
-
This compound
-
Ethanol (absolute)
-
Distilled or deionized water
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.05 M)
-
Phenolphthalein (B1677637) indicator
-
Constant temperature water bath
-
Burette, pipettes, and volumetric flasks
-
Erlenmeyer flasks
-
Stopwatch
Procedure:
-
Solvent Preparation: Prepare a series of ethanol-water solvent mixtures (e.g., 80:20, 60:40, 50:50 v/v).
-
Reaction Setup: Place a known volume (e.g., 50.0 mL) of the chosen solvent mixture into an Erlenmeyer flask and allow it to equilibrate to the desired temperature in the constant temperature water bath.
-
Initiation of Reaction: Add a small, accurately known amount of this compound (e.g., to make a ~0.1 M solution) to the flask, start the stopwatch, and mix thoroughly. This is time t=0.
-
Titration: At regular time intervals (e.g., every 10 minutes), withdraw a known volume of the reaction mixture (e.g., 5.0 mL) and quench the reaction by adding it to a flask containing ice-cold water or acetone.
-
Immediately titrate the quenched sample with the standardized NaOH solution using phenolphthalein as an indicator. Record the volume of NaOH used.
-
"Infinity" Titration: To determine the concentration of HI at the completion of the reaction, heat a separate, sealed sample of the reaction mixture in the water bath for a time sufficient for the reaction to go to completion (e.g., 10 half-lives). Cool the sample and titrate a known volume as described above. This gives the "infinity" titer (V∞).
-
Data Analysis: The rate constant (k) can be determined using the first-order rate equation: ln(V∞ - Vt) = -kt + ln(V∞ - V0) where Vt is the volume of NaOH at time t, and V0 is the initial volume (usually zero). A plot of ln(V∞ - Vt) versus time will yield a straight line with a slope of -k.
Protocol 2: Determination of the SN1/E1 Product Ratio by Gas Chromatography (GC)
Materials:
-
Products from the solvolysis reaction
-
Anhydrous sodium sulfate
-
Diethyl ether (or other suitable extraction solvent)
-
Internal standard (e.g., a non-reactive alkane)
-
Gas chromatograph with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polarity column).
Procedure:
-
Workup of Reaction Mixture: After the solvolysis reaction has gone to completion, neutralize the mixture with a mild base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the organic products with diethyl ether. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Sample Preparation for GC: Prepare a sample for GC analysis by dissolving a known amount of the dried organic extract in a suitable solvent (e.g., diethyl ether) and adding a known amount of an internal standard.
-
GC Analysis: Inject the sample into the GC and run a temperature program that effectively separates the substrate (if any remains), the SN1 product (2-alkoxy-2-methylpentane), and the E1 products (2-methyl-2-pentene and 2-methyl-1-pentene).
-
Quantification: The relative amounts of the SN1 and E1 products can be determined by integrating the areas of their respective peaks and correcting for the detector response factors (which can be assumed to be similar for these isomers or determined experimentally using standard samples). The SN1/E1 ratio is the ratio of the corrected peak area of the substitution product to the sum of the corrected peak areas of the elimination products.
Visualizations
Caption: SN1 and E1 reaction pathways for this compound.
Caption: Experimental workflow for kinetic and product analysis.
References
Application Notes and Protocols: Regioselective Elimination Reactions of 2-Iodo-2-methylpentane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the regioselective elimination reactions of 2-iodo-2-methylpentane with strong bases. The choice of base dictates the formation of either the thermodynamically more stable Zaitsev product or the sterically favored Hofmann product, a critical consideration in synthetic chemistry and drug development where precise control over molecular structure is paramount.
Introduction
The elimination of a hydrogen halide from an alkyl halide is a fundamental method for the synthesis of alkenes. In the case of this compound, a tertiary alkyl halide, treatment with a strong base proceeds via an E2 (bimolecular elimination) mechanism. The regiochemical outcome of this reaction is highly dependent on the steric properties of the base employed. A strong, non-hindered base will preferentially abstract a proton from the more substituted β-carbon, leading to the more substituted alkene (Zaitsev's rule). Conversely, a sterically bulky base will favor abstraction of a proton from the least sterically hindered β-carbon, resulting in the formation of the less substituted alkene (Hofmann's rule).
Data Presentation: Product Distribution in the Elimination of this compound
The regioselectivity of the E2 elimination of this compound is quantitatively influenced by the choice of the strong base. The following table summarizes the expected product distribution based on analogous reactions with similar tertiary alkyl halides.[1]
| Substrate | Base | Solvent | Major Product | Minor Product | Zaitsev:Hofmann Ratio (approx.) |
| This compound | Sodium Ethoxide (NaOEt) | Ethanol (B145695) | 2-Methyl-2-pentene (B165383) | 2-Methyl-1-pentene (B165372) | 70:30 |
| This compound | Potassium tert-Butoxide (t-BuOK) | tert-Butanol (B103910) | 2-Methyl-1-pentene | 2-Methyl-2-pentene | 28:72 |
Reaction Mechanisms and Logical Relationships
The selection of a strong base dictates the reaction pathway and the resulting major product. This relationship is a consequence of steric hindrance.
Caption: Logical relationship between the type of strong base used and the major/minor elimination products of this compound.
The E2 reaction mechanism is a concerted process where the base abstracts a proton, and the leaving group departs simultaneously, leading to the formation of a double bond.
Caption: Simplified workflow of the concerted E2 elimination mechanism.
Experimental Protocols
The following are detailed protocols for the selective synthesis of the Zaitsev and Hofmann products from this compound.
Protocol 1: Synthesis of 2-Methyl-2-pentene (Zaitsev Product)
Objective: To synthesize the more substituted alkene, 2-methyl-2-pentene, via an E2 reaction using a strong, non-hindered base.
Materials:
-
This compound
-
Sodium metal
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a dry 250 mL round-bottom flask under a nitrogen atmosphere, carefully add small pieces of sodium metal (1.2 g, 52 mmol) to anhydrous ethanol (50 mL) at room temperature. Stir until all the sodium has reacted.
-
Reaction Setup: Cool the freshly prepared sodium ethoxide solution to room temperature.
-
Addition of Substrate: While stirring, add this compound (10.6 g, 50 mmol) to the sodium ethoxide solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of cold water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification and Analysis:
-
Filter off the drying agent.
-
Remove the diethyl ether by simple distillation.
-
Collect the alkene products by fractional distillation. 2-Methyl-2-pentene has a boiling point of approximately 67 °C, and 2-methyl-1-pentene has a boiling point of approximately 62 °C.
-
Analyze the product ratio using gas chromatography (GC) or ¹H NMR spectroscopy.
-
Protocol 2: Synthesis of 2-Methyl-1-pentene (Hofmann Product)
Objective: To synthesize the less substituted alkene, 2-methyl-1-pentene, via an E2 reaction using a strong, sterically hindered base.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tert-butanol
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask with a reflux condenser and nitrogen inlet
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry, 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add potassium tert-butoxide (5.6 g, 50 mmol) to anhydrous tert-butanol (100 mL).
-
Addition of Substrate: While stirring under a nitrogen atmosphere, add this compound (10.6 g, 50 mmol) to the potassium tert-butoxide solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 2 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add 100 mL of pentane to the mixture.
-
Wash the organic layer with water (3 x 50 mL) and then with brine (50 mL) in a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification and Analysis:
-
Filter the drying agent.
-
Remove the pentane by simple distillation.
-
Collect the alkene products by fractional distillation. 2-Methyl-1-pentene has a boiling point of approximately 62 °C, and 2-methyl-2-pentene has a boiling point of approximately 67 °C.
-
Analyze the product ratio using gas chromatography (GC) or ¹H NMR spectroscopy.
-
Caption: General experimental workflow for the elimination reaction of this compound.
References
Application Notes and Protocols for the Use of 2-Iodo-2-methylpentane in Carbon-Carbon Bond Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-iodo-2-methylpentane in the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis and drug discovery. The construction of sterically hindered quaternary carbon centers is a significant challenge in chemical synthesis, and tertiary alkyl halides like this compound are key precursors for achieving this goal. This document details several powerful methodologies, including Grignard reactions, organocuprate couplings, and various transition-metal-catalyzed cross-coupling reactions. While specific literature examples for this compound are limited, the protocols provided are based on well-established procedures for analogous tertiary alkyl halides and serve as a robust starting point for reaction design and optimization.
Grignard Reagent Formation and Subsequent Reactions
The conversion of this compound to its corresponding Grignard reagent, 2-methylpentan-2-ylmagnesium iodide, provides a potent tertiary nucleophile. This organometallic reagent can then be reacted with a variety of electrophiles to form new carbon-carbon bonds.
Reaction Scheme:
Caption: Formation of a Grignard reagent and subsequent reaction.
Experimental Protocol: Formation of 2-Methylpentan-2-ylmagnesium Iodide and Reaction with Benzaldehyde (B42025)
This protocol is adapted from established procedures for the formation of Grignard reagents from tertiary alkyl halides.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine (crystal)
-
Benzaldehyde
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine and a few milliliters of anhydrous THF.
-
Gently warm the flask to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Once the reaction has initiated, add the this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the corresponding tertiary alcohol.
Quantitative Data (Representative for Tertiary Alkyl Halides):
| Electrophile | Product | Yield (%) | Reference |
| Benzaldehyde | 1-Phenyl-2-methyl-1-pentanol | 70-85 | General Grignard reaction yields |
Organocuprate (Gilman Reagent) Coupling
Organocuprates, also known as Gilman reagents, are valuable for forming carbon-carbon bonds through coupling reactions with alkyl, vinyl, and aryl halides. The reaction of a lithium diorganocuprate with this compound would result in the formation of a new carbon-carbon bond, attaching one of the organic groups from the cuprate (B13416276) to the tertiary carbon of the pentane (B18724) backbone. These reactions are generally less prone to side reactions compared to Grignard reagents.
Reaction Workflow:
Application Notes and Protocols: Solvolysis of 2-Iodo-2-methylpentane in Protic Solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the solvolysis of 2-iodo-2-methylpentane, a tertiary alkyl halide, in various protic solvents. This reaction is a cornerstone of physical organic chemistry and serves as a model for understanding nucleophilic substitution and elimination reactions, which are fundamental in the synthesis of many pharmaceutical compounds.
Introduction
The solvolysis of this compound proceeds through a unimolecular nucleophilic substitution (Sₙ1) and unimolecular elimination (E1) pathway due to the stability of the tertiary carbocation intermediate formed upon the departure of the iodide leaving group. The polar protic solvent acts as both the solvent and the nucleophile (in the case of substitution) or base (in the case of elimination). The reaction typically yields a mixture of substitution products (alcohols and ethers) and elimination products (alkenes).[1] Understanding the kinetics and product distribution of this reaction is crucial for controlling reaction outcomes in synthetic chemistry.
General Reaction Scheme:
Data Presentation
Table 1: Representative First-Order Rate Constants for the Solvolysis of tert-Butyl Iodide at 25°C
| Protic Solvent | Dielectric Constant (ε) | Rate Constant (k) (s⁻¹) | Relative Rate |
| Water (H₂O) | 78.5 | 1.0 x 10⁻³ | 100 |
| 80% Ethanol (B145695) / 20% Water | 66.8 | 2.4 x 10⁻⁴ | 24 |
| Ethanol (CH₃CH₂OH) | 24.3 | 8.0 x 10⁻⁶ | 0.8 |
| Methanol (CH₃OH) | 32.6 | 2.0 x 10⁻⁵ | 2.0 |
| Acetic Acid (CH₃COOH) | 6.2 | 1.0 x 10⁻⁷ | 0.01 |
Note: This data is for tert-butyl iodide and is intended to be illustrative of the expected solvent effects on the solvolysis of this compound.
Product Distribution:
The solvolysis of this compound in a protic solvent such as ethanol is expected to yield a mixture of substitution and elimination products.[1]
Table 2: Expected Products from the Solvolysis of this compound in Ethanol
| Reaction Type | Product Name | Structure |
| Sₙ1 | 2-Ethoxy-2-methylpentane | CH₃CH₂-O-C(CH₃)₂CH₂CH₂CH₃ |
| Sₙ1 (with residual water) | 2-Methyl-2-pentanol | HO-C(CH₃)₂CH₂CH₂CH₃ |
| E1 | 2-Methyl-1-pentene | CH₂=C(CH₃)CH₂CH₂CH₃ |
| E1 | 2-Methyl-2-pentene | CH₃-C(CH₃)=CHCH₂CH₃ |
The relative ratio of these products is dependent on the specific reaction conditions, including the solvent, temperature, and the presence of any non-nucleophilic base.
Experimental Protocols
The following protocols provide detailed methodologies for studying the solvolysis of this compound.
Protocol for Determining the Rate of Solvolysis by Titration
This protocol is adapted from a standard procedure for monitoring the solvolysis of tertiary alkyl halides.[2] The rate of reaction is determined by titrating the hydriodic acid (HI) produced during the reaction with a standardized solution of sodium hydroxide (B78521).
Materials:
-
This compound
-
Selected protic solvent (e.g., ethanol, methanol, aqueous ethanol mixtures)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.02 M)
-
Phenolphthalein (B1677637) indicator solution
-
Acetone (B3395972) (for initial dissolution of the alkyl halide)
-
Volumetric flasks, pipettes, burette, and Erlenmeyer flasks
-
Constant temperature water bath
Procedure:
-
Preparation of the Reaction Mixture:
-
Prepare a stock solution of this compound in acetone (e.g., 0.1 M).
-
In a series of Erlenmeyer flasks, pipette a known volume of the chosen protic solvent (e.g., 50.0 mL).
-
Add a few drops of phenolphthalein indicator to each flask.
-
Place the flasks in a constant temperature water bath and allow them to equilibrate.
-
-
Initiation of the Reaction:
-
To start the reaction, add a small, known volume of the this compound stock solution (e.g., 1.0 mL) to the first flask. Start a stopwatch immediately.
-
Swirl the flask to ensure thorough mixing.
-
-
Titration:
-
Immediately begin titrating the reaction mixture with the standardized NaOH solution.
-
The endpoint is the first appearance of a faint, persistent pink color.
-
Record the volume of NaOH added and the time at which the endpoint is reached.
-
Repeat the titration at regular time intervals for the other flasks to obtain a series of data points.
-
-
Data Analysis:
-
The concentration of HI produced at each time point is calculated from the volume of NaOH used.
-
The concentration of unreacted this compound at each time point is the initial concentration minus the concentration of HI formed.
-
The first-order rate constant (k) can be determined by plotting ln([R-I]t) versus time, where [R-I]t is the concentration of this compound at time t. The slope of the line will be -k.
-
Protocol for Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the procedure for identifying and quantifying the products of the solvolysis reaction.
Materials:
-
Aliquots of the completed solvolysis reaction mixture
-
Internal standard (e.g., a non-reactive hydrocarbon with a known retention time)
-
Anhydrous sodium sulfate (B86663) (for drying)
-
Gas chromatograph-mass spectrometer (GC-MS) with a suitable capillary column (e.g., non-polar or medium-polarity)
Procedure:
-
Sample Preparation:
-
Take a known volume of the reaction mixture after it has gone to completion.
-
Add a known amount of an internal standard.
-
Dry the sample over anhydrous sodium sulfate.
-
Dilute the sample with a suitable solvent (e.g., dichloromethane) if necessary.
-
-
GC-MS Analysis:
-
Inject a small volume of the prepared sample into the GC-MS.
-
Use a temperature program that allows for the separation of all expected products and the starting material. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 200°C).
-
The mass spectrometer will provide mass spectra for each separated component, allowing for their identification by comparison with a spectral library or known standards.
-
-
Quantification:
-
The relative peak areas of the products can be used to determine their relative abundance in the reaction mixture.
-
By using the internal standard, the absolute concentration of each product can be calculated.
-
Mandatory Visualizations
Signaling Pathway: Sₙ1 and E1 Mechanisms
References
Application Notes and Protocols: Reaction of 2-Iodo-2-methylpentane with Sodium Azide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2-azido-2-methylpentane via the reaction of 2-iodo-2-methylpentane with sodium azide (B81097). This reaction is a key transformation for introducing the versatile azide functional group, which serves as a valuable building block in medicinal chemistry and drug development.
Introduction
The reaction of this compound, a tertiary alkyl halide, with sodium azide (NaN₃) is a nucleophilic substitution reaction that primarily proceeds via a unimolecular (Sₙ1) mechanism. This is due to the sterically hindered nature of the tertiary carbon, which disfavors a bimolecular (Sₙ2) pathway, and the ability to form a stable tertiary carbocation intermediate. The resulting product, 2-azido-2-methylpentane, is a versatile intermediate. The azide group can be readily transformed into other functional groups, such as primary amines, or utilized in bioorthogonal "click chemistry" reactions, like the Huisgen 1,3-dipolar cycloaddition, to form triazoles. These subsequent transformations are of significant interest in the synthesis of novel therapeutic agents and for the chemical modification of biomolecules.
Reaction Mechanism and Pathway
The reaction proceeds through a two-step Sₙ1 mechanism:
-
Formation of a Carbocation: The carbon-iodine bond in this compound is polarized, and in a polar protic solvent, the iodide ion departs, forming a stable tertiary carbocation. This is the rate-determining step of the reaction.
-
Nucleophilic Attack: The azide anion (N₃⁻), a potent nucleophile, attacks the planar carbocation. This can occur from either face of the carbocation, which is relevant for chiral substrates, though this compound is achiral.
A potential side reaction is elimination (E1), where the carbocation is deprotonated by a base to form an alkene. However, the azide ion is a weak base, so substitution is generally the major pathway.
Quantitative Data
While specific experimental data for the reaction of this compound with sodium azide is not extensively reported in the literature, the following table presents expected data based on similar Sₙ1 reactions of tertiary alkyl halides.
| Parameter | Expected Value | Notes |
| Yield | 70-90% | Yields are typically good for Sₙ1 reactions of tertiary halides with good nucleophiles, provided that elimination is minimized. |
| Reaction Time | 4-24 hours | Reaction time is dependent on the solvent, temperature, and concentration of reactants. |
| Boiling Point (Product) | ~140-150 °C (estimated) | The boiling point of the azide product is expected to be higher than the starting pentane (B18724) due to the increased molecular weight. |
| IR Spectroscopy (cm⁻¹) | ~2100 (strong, sharp) : Azide (N₃) asymmetric stretch2960-2850 : C-H stretch (alkane)1465, 1375 : C-H bend (alkane) | The strong absorption at ~2100 cm⁻¹ is a characteristic and diagnostic peak for the azide functional group. |
| ¹H NMR (ppm) | ~0.9 (t) : -CH₃ of the propyl group~1.3 (s) : -CH₃ attached to the quaternary carbon~1.5 (m) : -CH₂- of the propyl group~1.6 (m) : -CH₂- adjacent to the quaternary carbon | Chemical shifts are approximate and can vary based on the solvent used. The singlet at ~1.3 ppm is characteristic of the two methyl groups on the quaternary carbon. |
| ¹³C NMR (ppm) | ~14 : -CH₃ of the propyl group~25 : -CH₃ attached to the quaternary carbon~20, ~40 : -CH₂- carbons of the propyl chain~70 : Quaternary carbon attached to the azide group | The chemical shift of the carbon attached to the azide group is significantly downfield. |
Experimental Protocol
This protocol describes a general method for the synthesis of 2-azido-2-methylpentane.
Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or a mixture of acetone (B3395972) and water (3:1)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as DMF or an acetone/water mixture.
-
Addition of Sodium Azide: Add sodium azide (1.5-2.0 eq) to the solution.
-
Reaction: Heat the reaction mixture to a gentle reflux (typically 60-80 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure 2-azido-2-methylpentane.
-
Applications in Drug Discovery and Development
2-Azido-2-methylpentane, as a tertiary alkyl azide, is a valuable building block in drug discovery for several reasons:
-
Precursor to Primary Amines: The azide group can be easily and cleanly reduced to a primary amine using various reagents such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (H₂/Pd-C), or the Staudinger reaction. Primary amines are a common functional group in many pharmaceuticals.
-
"Click Chemistry": The azide functionality is a key component in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry". This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole ring by reacting the azide with a terminal alkyne. This strategy is widely used for:
-
Lead Discovery: Synthesizing libraries of diverse compounds by linking the 2-methylpentyl scaffold to various alkyne-containing fragments.
-
Bioconjugation: Attaching the molecule to larger biomolecules like peptides, proteins, or nucleic acids to create targeted drug delivery systems or probes for studying biological processes.
-
Fragment-Based Drug Discovery: The 2-azido-2-methylpentane can serve as a fragment that can be linked to other fragments to build up a more potent drug candidate.
-
-
Lipophilicity Modification: The 2-methylpentyl group can be incorporated into a drug candidate to increase its lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.
The use of organic azides in the synthesis of antiviral, anticancer, and antibacterial agents is well-documented, making 2-azido-2-methylpentane a potentially useful starting material in these therapeutic areas.
Application Notes and Protocols: Synthesis of Ethers Using 2-Iodo-2-methylpentane and Alkoxides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of ethers is a fundamental transformation in organic chemistry, pivotal in the development of pharmaceuticals and fine chemicals. The Williamson ether synthesis, a classical SN2 reaction between an alkoxide and an alkyl halide, is a common approach. However, the substrate scope of this reaction is limited. This document provides a detailed analysis of the reaction between the tertiary alkyl halide, 2-iodo-2-methylpentane, and various alkoxides. Due to the sterically hindered nature of the tertiary substrate, the reaction overwhelmingly favors elimination pathways over the desired nucleophilic substitution. These notes detail the mechanistic rationale, expected outcomes, and provide protocols for both the attempted synthesis via the Williamson route and a more effective alternative method.
Introduction: The Challenge of Synthesizing Tertiary Ethers
The Williamson ether synthesis is a robust method for preparing symmetrical and unsymmetrical ethers, proceeding via an SN2 mechanism.[1][2][3] This reaction involves the backside attack of an alkoxide nucleophile on an alkyl halide, leading to the displacement of the halide leaving group.[1][2]
The efficiency of the SN2 mechanism is highly dependent on the steric hindrance at the electrophilic carbon. Consequently, the reaction is most effective for methyl and primary alkyl halides.[4][5] Secondary alkyl halides often yield a mixture of substitution and elimination products, while tertiary alkyl halides, such as this compound, fail to produce ethers under these conditions and instead undergo elimination almost exclusively.[4][6][7]
Alkoxides are not only potent nucleophiles but also strong bases. When reacting with a sterically hindered tertiary alkyl halide, the alkoxide preferentially acts as a base, abstracting a β-proton and inducing an E2 elimination reaction to form an alkene.[2][7][8]
Mechanistic Pathways: Substitution vs. Elimination
The reaction of this compound with an alkoxide is a classic example of competing reaction pathways. The structure of the alkyl halide and the nature of the alkoxide determine the predominant mechanism.
-
E2 (Elimination, Bimolecular): This is the major pathway when a strong, non-bulky or bulky alkoxide (e.g., sodium ethoxide, potassium tert-butoxide) is used. The alkoxide acts as a base, removing a proton from a carbon adjacent to the carbon bearing the iodine. This concerted reaction forms a double bond, yielding a mixture of alkenes. Tertiary substrates readily undergo E2 reactions.[8][9]
-
SN1 (Substitution, Unimolecular): This pathway becomes possible under neutral or weakly basic conditions, typically in a protic solvent (solvolysis).[10] The reaction proceeds through a stable tertiary carbocation intermediate, which is then trapped by the solvent (e.g., an alcohol) to form the ether.
-
E1 (Elimination, Unimolecular): The E1 pathway always competes with the SN1 pathway as they share the same carbocation intermediate.[8] A base (which can be the solvent) removes a β-proton from the carbocation to form an alkene. Higher temperatures tend to favor E1 over SN1.
The direct SN2 pathway is considered non-viable for this compound due to the severe steric hindrance preventing the nucleophile's backside attack.[4][8][9]
Caption: Logical workflow for the reaction of this compound with alkoxides.
Data Presentation: Expected Product Distribution
Quantitative yields for the ether product from the reaction of this compound with alkoxides are generally not reported in the literature, as the primary products are alkenes. The following table summarizes the expected outcomes based on mechanistic principles.
| Alkoxide Reagent | Base Strength | Steric Hindrance | Expected Major Pathway | Major Product(s) | Expected Ether Yield |
| Sodium Methoxide (B1231860) (CH₃ONa) | Strong | Low | E2 | 2-methylpent-1-ene & 2-methylpent-2-ene | Negligible to none |
| Sodium Ethoxide (CH₃CH₂ONa) | Strong | Low | E2 | 2-methylpent-1-ene & 2-methylpent-2-ene | Negligible to none |
| Potassium tert-Butoxide (t-BuOK) | Strong | High | E2 | 2-methylpent-1-ene (Hofmann Product) | None |
| Ethanol (B145695) (CH₃CH₂OH) as solvent | Weak (solvolysis) | Low | SN1 / E1 | 2-ethoxy-2-methylpentane & Alkenes | Low to moderate |
Note: With non-bulky bases like methoxide and ethoxide, the more substituted alkene (Zaitsev's rule), 2-methylpent-2-ene, is typically the major elimination product.[11] With a bulky base like potassium tert-butoxide, the less substituted alkene (Hofmann's rule), 2-methylpent-1-ene, is favored.[12]
Caption: Competing E2 and SN1/E1 pathways for this compound.
Experimental Protocols
Objective: To demonstrate the predominant elimination reaction when a tertiary alkyl halide is treated with a strong alkoxide.
Materials:
-
This compound (98%)
-
Sodium ethoxide (96%)
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a 100 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
In the flask, dissolve sodium ethoxide (1.2 equivalents) in anhydrous ethanol (40 mL) under a nitrogen atmosphere.
-
To the stirring solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC analysis.
-
After completion, cool the mixture to room temperature and quench by slowly adding saturated aqueous NH₄Cl solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Analyze the resulting crude product by ¹H NMR and GC-MS.
Expected Outcome: The primary products will be a mixture of 2-methylpent-1-ene and 2-methylpent-2-ene. Only trace amounts, if any, of the target ether, 2-ethoxy-2-methylpentane, will be detected.
Objective: To synthesize a tertiary ether using a more appropriate SN1 pathway.
Materials:
-
This compound (98%)
-
Anhydrous methanol (B129727) (reagent grade)
-
Sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous methanol (50 mL). Note: Methanol acts as both the solvent and the nucleophile.[10]
-
Add a non-nucleophilic weak base, such as sodium bicarbonate (1.5 equivalents), to neutralize the HI acid formed during the reaction.
-
Gently heat the mixture to a low reflux (approx. 65 °C) for 12-24 hours, stirring continuously. Monitor the reaction by GC analysis for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether (50 mL) and wash with water (2 x 20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to yield 2-methoxy-2-methylpentane.
Expected Outcome: This method will provide the desired ether, 2-methoxy-2-methylpentane, along with some elimination byproducts (alkenes). Yields are typically low to moderate and dependent on careful control of reaction temperature to minimize the competing E1 pathway.
Conclusion and Recommendations
The synthesis of ethers from tertiary alkyl halides like this compound using traditional Williamson ether synthesis conditions (strong alkoxides) is not a viable strategy due to the predominance of E2 elimination. Researchers aiming to synthesize tertiary ethers should employ alternative methods. The SN1 solvolysis protocol provided offers a direct, albeit sometimes low-yielding, route. For higher yields and better selectivity, other methods such as the alkoxymercuration-demercuration of alkenes should be considered.[13][14] It is critical for chemists in drug development and research to understand these competing mechanistic principles to devise successful synthetic strategies and avoid unproductive reaction pathways.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. scholarship.richmond.edu [scholarship.richmond.edu]
- 7. jk-sci.com [jk-sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. byjus.com [byjus.com]
- 12. Answered: The E2 Mechanism Draw the major and minor elimination products for the reaction of this compound with the following reagents: NaOH ? t-BuOK ? | bartleby [bartleby.com]
- 13. 18.2 Preparing Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. chem.libretexts.org [chem.libretexts.org]
Application of 2-Iodo-2-methylpentane in the Synthesis of Sterically Hindered Compounds
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the realm of organic synthesis, the construction of sterically hindered molecules presents a significant challenge. The introduction of bulky substituents can be crucial for modulating the biological activity of drug candidates, enhancing selectivity in asymmetric synthesis, and stabilizing reactive intermediates. 2-Iodo-2-methylpentane is a valuable reagent for introducing the sterically demanding tert-amyl (2-methylpentan-2-yl) group. This tertiary alkyl halide can be employed in a variety of synthetic transformations to create sterically congested carbon centers. These application notes provide an overview of the utility of this compound and detailed protocols for its application in nucleophilic substitution and organometallic reactions.
Nucleophilic Substitution Reactions for the Introduction of the tert-Amyl Group
This compound, being a tertiary alkyl halide, readily undergoes S(_N)1 reactions. The departure of the iodide leaving group results in the formation of a relatively stable tertiary carbocation, which can then be trapped by a variety of nucleophiles. This approach is particularly useful for the synthesis of sterically hindered ethers, esters, and carbon-substituted derivatives.
However, the tertiary nature of the substrate also makes it prone to E2 elimination reactions, especially in the presence of strong, sterically hindered bases, which can lead to the formation of undesired alkene byproducts.[1][2][3] Careful selection of the nucleophile and reaction conditions is therefore critical to favor the substitution pathway. Weaker bases and polar protic solvents generally favor the S(_N)1 pathway.
Logical Relationship: S(_N)1 vs. E2 Pathways
Caption: S(_N)1 versus E2 reaction pathways for this compound.
Experimental Protocol 1: Synthesis of a Sterically Hindered Ether via S(_N)1 Reaction
This protocol describes a representative procedure for the synthesis of a tert-amyl ether using an alcohol as the nucleophile under conditions that favor the S(_N)1 mechanism.
Materials:
-
This compound (1.0 eq)
-
Ethanol (B145695) (as both solvent and nucleophile, large excess)
-
Sodium bicarbonate (for workup)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (e.g., 2.26 g, 10 mmol) in ethanol (50 mL).
-
Stir the solution at room temperature for 48-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize any HI formed.
-
Wash with brine (25 mL), dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired tert-amyl ether.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | This compound |
| Nucleophile | Ethanol |
| Product | 2-Ethoxy-2-methylpentane |
| Yield | 65-75% |
| Purity (by GC) | >95% |
Organometallic Approaches: Grignard and Barbier Reactions
For the formation of C-C bonds and the synthesis of highly hindered alcohols, organometallic routes are generally more effective. The conversion of this compound to its corresponding Grignard reagent or its use in an in situ Barbier reaction allows for the nucleophilic addition of the bulky tert-amyl group to carbonyl compounds.[4][5][6]
A significant challenge with tertiary alkyl halides is the potential for side reactions during Grignard reagent formation, such as elimination and Wurtz coupling.[7] Careful control of reaction conditions, including the use of highly active magnesium and anhydrous solvents, is essential for success.[7][8] The Barbier reaction, where the organometallic species is generated in situ in the presence of the electrophile, can sometimes offer an advantage by minimizing the lifetime of the unstable organometallic intermediate.[4][5]
Experimental Workflow: Grignard and Barbier Reactions
Caption: Comparative workflow for Grignard and Barbier reactions.
Experimental Protocol 2: Synthesis of a Sterically Hindered Tertiary Alcohol via Barbier Reaction
This protocol provides a representative method for the Barbier-type reaction of this compound with a ketone to form a highly sterically hindered tertiary alcohol. This one-pot procedure can be advantageous for sensitive substrates.[5][8]
Materials:
-
This compound (1.5 eq)
-
Zinc dust (2.0 eq)
-
Acetone (B3395972) (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
Flame-dry a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Allow to cool to room temperature under a stream of nitrogen.
-
To the flask, add zinc dust (e.g., 1.31 g, 20 mmol) and anhydrous THF (20 mL).
-
In a separate flask, prepare a solution of this compound (e.g., 3.39 g, 15 mmol) and acetone (e.g., 0.58 g, 10 mmol) in anhydrous THF (30 mL).
-
Add a small portion (approx. 5 mL) of the substrate solution to the zinc suspension. The reaction may need to be initiated by gentle warming or the addition of a small crystal of iodine.
-
Once the reaction has initiated (indicated by a color change and/or gentle reflux), add the remaining substrate solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 2-3 hours, or until TLC/GC analysis indicates the consumption of the starting ketone.
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired tertiary alcohol.
Quantitative Data (Representative):
| Parameter | Value |
| Alkyl Halide | This compound |
| Carbonyl Compound | Acetone |
| Product | 2,3,3-Trimethylhexan-2-ol |
| Yield | 55-65% |
| Purity (by NMR) | >95% |
Applications in Drug Discovery
The introduction of sterically demanding groups like the tert-amyl group can have profound effects on the pharmacokinetic and pharmacodynamic properties of a drug molecule. Steric hindrance can:
-
Improve Metabolic Stability: By shielding metabolically labile sites from enzymatic degradation, thereby increasing the half-life of a drug.
-
Enhance Selectivity: By preventing the binding of a molecule to off-target receptors or enzymes due to steric clashes.
-
Modulate Potency: By optimizing the fit of a ligand within a binding pocket.
The synthetic methods described herein provide a toolkit for medicinal chemists to incorporate the tert-amyl group into novel molecular scaffolds during the lead optimization phase of drug discovery.[9]
Signaling Pathway Modulation (Hypothetical)
Caption: Steric hindrance enhancing receptor selectivity.
This compound is a versatile reagent for the synthesis of sterically hindered compounds. Through careful selection of reaction conditions, it can be used in both nucleophilic substitution and organometallic reactions to introduce the bulky tert-amyl group. These strategies are of significant interest to researchers in organic synthesis and drug development for the rational design of molecules with tailored properties.
References
- 1. 8.1 E2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Organic chemistry 13: Bimolecular beta elimination (E2) - regioselectivity and stereoselectivity [cureffi.org]
- 4. Barbier reaction - Wikipedia [en.wikipedia.org]
- 5. Barbier Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2-Iodo-2-methylpentane and Other Tertiary Alkyl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. However, the application of these powerful methods to sterically hindered tertiary alkyl halides, such as 2-iodo-2-methylpentane, has historically been a significant challenge. The primary obstacle is the propensity of the tertiary alkyl-palladium intermediate to undergo rapid β-hydride elimination, leading to undesired alkene byproducts.
Recent advances in catalyst design, particularly the development of specialized ligands and the exploration of alternative metal catalysts like nickel, have opened new avenues for the successful cross-coupling of tertiary alkyl electrophiles. These advancements are of paramount importance in pharmaceutical and materials science, as they allow for the construction of molecules with all-carbon quaternary centers, a common motif in many biologically active compounds and complex molecular architectures.
This document provides detailed application notes and protocols for the palladium- and nickel-catalyzed Suzuki-Miyaura, Negishi, and Sonogashira cross-coupling reactions of tertiary alkyl halides. While direct examples with this compound are limited in the literature, the generalized protocols and data presented herein for other tertiary alkyl halides serve as a strong foundation for researchers to develop specific applications for this and other similar substrates.
Challenges in Cross-Coupling with Tertiary Alkyl Halides
The primary challenge in the cross-coupling of tertiary alkyl halides is the competing β-hydride elimination pathway. As illustrated below, the desired reductive elimination to form the C-C bond is often outcompeted by the elimination of a β-hydrogen from the alkyl group, leading to the formation of an alkene and a palladium hydride species.
Figure 1: Competing pathways in the cross-coupling of tertiary alkyl halides.
Key strategies to overcome this challenge include:
-
Ligand Design: The use of bulky, electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can promote reductive elimination over β-hydride elimination.
-
Catalyst Choice: Nickel catalysts have shown significant promise for coupling tertiary alkyl halides, often outperforming their palladium counterparts.[1][2]
-
Reaction Conditions: Careful optimization of base, solvent, and temperature is crucial to favor the desired coupling product.
Suzuki-Miyaura Coupling of Tertiary Alkyl Halides
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp³)–C(sp²) bonds. While challenging with tertiary alkyl halides, recent developments using nickel catalysts have shown significant success.
Data Presentation: Nickel-Catalyzed Suzuki-Miyaura Coupling of Tertiary Alkyl Bromides
| Entry | Tertiary Alkyl Bromide | Arylborane | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-1-methylcyclohexane | Phenyl-9-BBN | NiBr₂·diglyme (5) | 4,4'-di-t-Bu-bipyridine (7.5) | KOMe | Dioxane | 80 | 12 | 88[1] |
| 2 | 1-Bromo-1-methylcyclopentane | Phenyl-9-BBN | NiBr₂·diglyme (5) | 4,4'-di-t-Bu-bipyridine (7.5) | KOMe | Dioxane | 80 | 12 | 75[1] |
| 3 | 3-Bromo-3-ethylpentane | Phenyl-9-BBN | NiBr₂·diglyme (5) | 4,4'-di-t-Bu-bipyridine (7.5) | KOMe | Dioxane | 80 | 12 | 65[1] |
| 4 | 1-Bromo-1-phenylcyclopentane | Phenyl-9-BBN | NiBr₂·diglyme (5) | 4,4'-di-t-Bu-bipyridine (7.5) | KOMe | Dioxane | 80 | 12 | 82[1] |
Experimental Protocol: Generalized Nickel-Catalyzed Suzuki-Miyaura Coupling
Figure 2: Workflow for Ni-catalyzed Suzuki-Miyaura coupling.
Materials:
-
Tertiary alkyl halide (e.g., this compound) (1.0 mmol)
-
Arylborane (e.g., Phenyl-9-BBN) (1.2 mmol)
-
NiBr₂·diglyme (5 mol%)
-
Potassium methoxide (B1231860) (KOMe) (1.5 mmol)
-
Anhydrous dioxane (5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add NiBr₂·diglyme (0.05 mmol) and 4,4'-di-tert-butyl-2,2'-bipyridine (0.075 mmol).
-
Add the arylborane (1.2 mmol) and potassium methoxide (1.5 mmol).
-
The tube is evacuated and backfilled with argon three times.
-
Anhydrous dioxane (5 mL) is added via syringe.
-
The tertiary alkyl halide (1.0 mmol) is added via syringe.
-
The reaction mixture is heated to 80 °C and stirred for 12-24 hours.
-
The reaction progress is monitored by GC-MS or TLC.
-
Upon completion, the reaction is cooled to room temperature, quenched with saturated aqueous ammonium (B1175870) chloride, and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel.
Negishi Coupling of Tertiary Alkyl Halides
The Negishi coupling, which utilizes organozinc reagents, is another effective method for forming C-C bonds with tertiary electrophiles. Nickel-catalyzed systems have demonstrated particular efficacy in this area.
Data Presentation: Nickel-Catalyzed Negishi Coupling of Tertiary Alkyl Halides
| Entry | Tertiary Alkyl Halide | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-1-methylcyclohexane | BpinCH₂ZnI | NiBr₂·diglyme (10) | dtbbpy (12) | CsI | Dioxane | 80 | 12 | 85[2] |
| 2 | Adamantyl bromide | BpinCH₂ZnI | NiBr₂·diglyme (10) | dtbbpy (12) | CsI | Dioxane | 80 | 12 | 78[2] |
| 3 | 1-Bromo-1-methylcyclopentane | BpinCH₂ZnI | NiBr₂·diglyme (10) | dtbbpy (12) | CsI | Dioxane | 80 | 12 | 72[2] |
(dtbbpy = 4,4'-di-tert-butyl-2,2'-bipyridine)
Experimental Protocol: Generalized Nickel-Catalyzed Negishi Coupling
Preparation of the Organozinc Reagent (Illustrative Example): A solution of the corresponding alkyl iodide (e.g., ICH₂Bpin) in anhydrous THF is added to activated zinc dust at room temperature and stirred until the insertion is complete (typically 2-4 hours). The resulting organozinc solution is used directly in the coupling reaction.
Coupling Procedure:
-
In a glovebox, add NiBr₂·diglyme (0.10 mmol) and 4,4'-di-tert-butyl-2,2'-bipyridine (0.12 mmol) to a vial.
-
Add anhydrous dioxane (2 mL) and stir for 10 minutes.
-
Add the solution of the organozinc reagent (e.g., BpinCH₂ZnI, 1.5 mmol in THF).
-
Add the tertiary alkyl halide (1.0 mmol).
-
Seal the vial and heat the reaction mixture to 80 °C for 12-24 hours.
-
After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl and worked up as described for the Suzuki-Miyaura coupling.
-
Purification is performed by flash column chromatography.
Sonogashira Coupling of Tertiary Alkyl Halides
The Sonogashira coupling enables the formation of a C(sp³)–C(sp) bond, which is a valuable transformation in organic synthesis. This reaction is particularly challenging with tertiary alkyl halides, and successful examples often rely on nickel catalysis.
Data Presentation: Nickel-Catalyzed Sonogashira Coupling of Tertiary Alkyl Halides
| Entry | Tertiary Alkyl Halide | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Iodoadamantane | Phenylacetylene | [NiCl₂(dppe)] (5) | CuI (5) | Cs₂CO₃ | DMSO | 50 | 24 | 75[3] |
| 2 | 1-Bromoadamantane | Phenylacetylene | [NiCl₂(dppe)] (5) | CuI (5) | Cs₂CO₃ | DMSO | 50 | 24 | 68[3] |
| 3 | t-Butyl chloride | Phenylacetylene | [NiCl₂(P,S ligand)] (1) | CuI (5) | Cs₂CO₃ | DMSO | 50 | 24 | 72[3] |
Experimental Protocol: Generalized Nickel-Catalyzed Sonogashira Coupling
-
To a Schlenk tube, add the nickel catalyst (e.g., [NiCl₂(dppe)], 0.05 mmol), CuI (0.05 mmol), and Cs₂CO₃ (2.0 mmol).
-
The tube is evacuated and backfilled with an inert gas three times.
-
Add anhydrous DMSO (5 mL), the terminal alkyne (1.2 mmol), and the tertiary alkyl halide (1.0 mmol) via syringe.
-
The reaction mixture is heated to 50 °C and stirred for 24 hours.
-
The reaction is monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled, diluted with water, and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography.
General Catalytic Cycle for Cross-Coupling Reactions
The catalytic cycles for Suzuki-Miyaura, Negishi, and Sonogashira couplings share a common mechanistic framework involving oxidative addition, transmetalation, and reductive elimination.
Figure 3: Generalized catalytic cycle for cross-coupling reactions.
Conclusion
The palladium- and nickel-catalyzed cross-coupling of tertiary alkyl halides, including substrates like this compound, represents a significant frontier in synthetic organic chemistry. While challenges such as β-hydride elimination persist, the strategic use of advanced catalyst systems, particularly those based on nickel with bipyridine or phosphine ligands, has enabled the successful formation of highly sterically congested C-C bonds. The protocols and data presented in these application notes provide a valuable starting point for researchers and drug development professionals to explore these transformative reactions for the synthesis of complex molecules bearing all-carbon quaternary centers. Careful optimization of the reaction parameters for each specific substrate combination will be key to achieving high yields and selectivities.
References
Troubleshooting & Optimization
Technical Support Center: Reaction of 2-Iodo-2-methylpentane with Potassium Hydroxide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the reaction of 2-iodo-2-methylpentane with potassium hydroxide (B78521).
Frequently Asked Questions (FAQs)
Q1: What are the expected major and side products in the reaction of this compound with potassium hydroxide?
The reaction of this compound, a tertiary alkyl halide, with a strong base like potassium hydroxide (KOH) typically results in a mixture of elimination and substitution products.
-
Major Products (Elimination): The primary pathway is elimination (E2 mechanism), which leads to the formation of two isomeric alkenes:
-
2-methyl-2-pentene (B165383) (Zaitsev product): This is generally the major elimination product due to its higher stability (more substituted double bond).
-
2-methyl-1-pentene (B165372) (Hofmann product): This is the minor elimination product.
-
-
Side Product (Substitution): A smaller amount of the substitution product, 2-methyl-2-pentanol , is also formed via an SN1 mechanism.
Q2: What factors influence the ratio of elimination to substitution products?
Several factors can be adjusted to favor either elimination or substitution:
-
Temperature: Higher temperatures favor elimination reactions over substitution reactions.[1]
-
Solvent: The choice of solvent is critical. Ethanolic KOH (potassium hydroxide in ethanol) strongly favors elimination. Aqueous KOH, on the other hand, can lead to a higher proportion of the substitution product.
-
Concentration of KOH: A higher concentration of the strong base (KOH) will favor the bimolecular E2 elimination pathway.
-
Nature of the Base: While KOH is a strong, relatively small base, using a bulkier base like potassium tert-butoxide would further increase the proportion of the Hofmann elimination product (2-methyl-1-pentene).[2]
Q3: Why is 2-methyl-2-pentene the major elimination product?
According to Zaitsev's rule , in an elimination reaction, the more substituted (and therefore more stable) alkene is the major product. 2-methyl-2-pentene is a trisubstituted alkene, whereas 2-methyl-1-pentene is a disubstituted alkene, making the former the more thermodynamically stable and favored product.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low yield of elimination products (alkenes) | 1. Reaction temperature is too low. 2. Concentration of KOH is insufficient. 3. Incorrect solvent used (e.g., high water content). | 1. Increase the reaction temperature by heating under reflux. 2. Use a higher concentration of potassium hydroxide. 3. Ensure the use of an alcoholic solvent like ethanol (B145695) with minimal water content. |
| High yield of the substitution product (2-methyl-2-pentanol) | 1. Reaction carried out in an aqueous solution. 2. Low reaction temperature. | 1. Switch to an alcoholic solvent (e.g., ethanol) to promote elimination. 2. Increase the reaction temperature. |
| Higher than expected ratio of 2-methyl-1-pentene to 2-methyl-2-pentene | 1. Use of a sterically hindered base. 2. Potential for complex steric interactions. | 1. If the Zaitsev product is desired, ensure a non-bulky base like KOH is used. If the Hofmann product is the target, a bulky base like potassium tert-butoxide is appropriate.[2] |
| Presence of unreacted this compound | 1. Insufficient reaction time. 2. Inadequate temperature. 3. Insufficient amount of KOH. | 1. Increase the reaction time. Monitor the reaction progress using techniques like TLC or GC. 2. Ensure the reaction is heated to a sufficient temperature (reflux). 3. Use a stoichiometric excess of potassium hydroxide. |
Data Presentation
The following table provides an illustrative summary of the expected product distribution under different reaction conditions. Note: These are representative values for tertiary alkyl halides and may vary based on specific experimental parameters.
| Condition | Temperature | Solvent | Substitution Product (2-methyl-2-pentanol) | Elimination Products (Alkenes) | Major Alkene Isomer |
| A | 25°C | 80% Ethanol / 20% Water | ~20% | ~80% | 2-methyl-2-pentene |
| B | 70°C (Reflux) | 95% Ethanol | <10% | >90% | 2-methyl-2-pentene |
| C | 25°C | Water | >50% | <50% | 2-methyl-2-pentene |
Experimental Protocols
General Procedure for the Elimination Reaction of this compound:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in ethanol.
-
Reagent Addition: Slowly add a solution of potassium hydroxide in ethanol to the stirring solution of the alkyl halide.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for a specified period (e.g., 1-2 hours).
-
Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water. Extract the organic layer with a suitable solvent (e.g., diethyl ether).
-
Purification: Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., magnesium sulfate).
-
Product Analysis: Remove the solvent under reduced pressure. Analyze the product mixture using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the ratio of the different alkene isomers and the presence of any substitution product.
Visualizations
References
Optimizing reaction conditions to favor substitution over elimination for 2-Iodo-2-methylpentane
Welcome to the technical support center for optimizing reaction conditions involving 2-iodo-2-methylpentane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental setups to favor substitution over elimination reactions.
Troubleshooting Guides and FAQs
This section addresses common issues encountered when working with this compound and aiming for nucleophilic substitution products.
Q1: My reaction with this compound is yielding a significant amount of alkenes. How can I favor the substitution product?
A1: The formation of alkenes (2-methyl-1-pentene and 2-methyl-2-pentene) occurs through a competing E1 elimination pathway. To favor the SN1 substitution product (e.g., 2-substituted-2-methylpentane), you should carefully control the reaction conditions. Key factors to consider are temperature, the nature of the nucleophile, and the solvent.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31]
Key Optimization Strategies:
-
Temperature: Lower reaction temperatures significantly favor substitution over elimination. Elimination reactions have a higher activation energy and are more entropically favored, making them more prevalent at higher temperatures.
-
Nucleophile/Base: Use a weak, non-bulky nucleophile that is also a weak base. Strong or bulky bases will promote the E1 or even E2 elimination pathway. Good choices for SN1 reactions include water, methanol, ethanol (B145695), and formic acid.
-
Solvent: A polar protic solvent is ideal for SN1 reactions as it can stabilize the carbocation intermediate, thus favoring the SN1/E1 pathways over SN2/E2. Since the preferred nucleophiles are often the solvents themselves (solvolysis), this condition is usually met.
Q2: What is the expected product distribution when reacting this compound with different weak nucleophiles?
A2: The product distribution will be a mixture of the substitution product and two elimination products. The major elimination product will be the more substituted and stable alkene (Zaitsev's rule). Below are illustrative tables summarizing the expected product distribution under various conditions.
Data Presentation: Product Distribution in Solvolysis of this compound
Table 1: Effect of Nucleophile/Solvent on Product Distribution at 25°C
| Nucleophile/Solvent | Substitution Product (%) | Elimination Products (%) (Zaitsev/Hofmann) |
| Water (H₂O) | ~80 | ~20 (15/5) |
| Methanol (CH₃OH) | ~75 | ~25 (20/5) |
| Ethanol (CH₃CH₂OH) | ~70 | ~30 (25/5) |
Table 2: Effect of Temperature on Product Distribution in Ethanol
| Temperature (°C) | Substitution Product (%) | Elimination Products (%) (Zaitsev/Hofmann) |
| 0 | ~85 | ~15 (12/3) |
| 25 | ~70 | ~30 (25/5) |
| 50 | ~55 | ~45 (38/7) |
| 80 | ~30 | ~70 (60/10) |
Note: These are representative values to illustrate the trend. Actual yields may vary based on specific experimental conditions.
Q3: Can you provide a detailed experimental protocol to maximize the yield of 2-ethoxy-2-methylpentane (B8529803)?
A3: Certainly. The following protocol is designed to favor the SN1 substitution of this compound with ethanol.
Experimental Protocols
Protocol: Synthesis of 2-Ethoxy-2-methylpentane via SN1 Reaction
Objective: To synthesize 2-ethoxy-2-methylpentane from this compound, maximizing the substitution product over elimination byproducts.
Materials:
-
This compound
-
Anhydrous ethanol
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane (for extraction)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.6 g (0.05 mol) of this compound in 50 mL of anhydrous ethanol.
-
Reaction Conditions: Cool the flask in an ice bath to 0°C. Maintain this temperature while stirring the reaction mixture.
-
Monitoring the Reaction: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material. The reaction is typically slow at low temperatures and may require several hours to days.
-
Work-up: Once the reaction is complete, allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 50 mL of water and 50 mL of a 5% aqueous sodium bicarbonate solution to neutralize any HI formed.
-
Extraction: Extract the aqueous layer with 2 x 25 mL of dichloromethane. Combine the organic layers.
-
Drying: Dry the combined organic layers over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude product will be a mixture of 2-ethoxy-2-methylpentane and the elimination products. Purify the desired product by fractional distillation. The boiling point of 2-ethoxy-2-methylpentane is approximately 134-136°C.
Mandatory Visualizations
Logical Relationship for Optimizing Substitution
Caption: Decision pathway for favoring substitution.
Experimental Workflow for Synthesis of 2-Ethoxy-2-methylpentane
Caption: Workflow for SN1 synthesis.
Signaling Pathway: SN1 vs. E1 Competition
Caption: Competing SN1 and E1 mechanisms.
References
- 1. Solved: Solvolysis of this compound in ethanol gave three products. Select the three prod [Chemistry] [gauthmath.com]
- 2. Tertiary alkyl halide undergoes solvolysis in either acetic acid or in ethanol . (a) What is the solvolysis product in each solvent ( b) In which solvent reaction is more rapid and why ? [allen.in]
- 3. Alkyl Halides to Alcohols - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Solved Solvolysis of 2 -iodo-2-methylpentane in propanoic | Chegg.com [chegg.com]
- 6. youtube.com [youtube.com]
- 7. Solved For the reaction where 2-iodo-2-methyl pentane with | Chegg.com [chegg.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Solved please help!Solvolysis of this compound in | Chegg.com [chegg.com]
- 10. m.youtube.com [m.youtube.com]
- 11. quora.com [quora.com]
- 12. m.youtube.com [m.youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Pentane, 2-methoxy-2-methyl- | C7H16O | CID 529448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Solved Solvolysis of 2-iodo-2-methylbutane in ethanol gave | Chegg.com [chegg.com]
- 18. Page loading... [guidechem.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Solved Solvolysis of 2-iodo-2-methylhexane in propanoic acid | Chegg.com [chegg.com]
- 21. leah4sci.com [leah4sci.com]
- 22. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile | MDPI [mdpi.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Khan Academy [khanacademy.org]
- 25. Khan Academy [khanacademy.org]
- 26. Distinguishing Between Substitution & Elimination Reactions - Chad's Prep® [chadsprep.com]
- 27. 2-Methoxy-3-methylpentane | C7H16O | CID 19911136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. masterorganicchemistry.com [masterorganicchemistry.com]
- 29. masterorganicchemistry.com [masterorganicchemistry.com]
- 30. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 31. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
Purification of 2-Iodo-2-methylpentane from unreacted starting materials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-iodo-2-methylpentane from unreacted starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for the synthesis of this compound?
A1: this compound is commonly synthesized from 2-methyl-2-pentanol, a tertiary alcohol, through a nucleophilic substitution reaction with a source of iodide, typically hydrogen iodide (HI).
Q2: What is the primary reaction mechanism for the synthesis of this compound from 2-methyl-2-pentanol?
A2: The reaction proceeds via an SN1 (Substitution Nucleophilic Unimolecular) mechanism.[1][2][3] The acidic conditions protonate the hydroxyl group of the alcohol, forming a good leaving group (water). The departure of water results in a stable tertiary carbocation, which is then attacked by the iodide nucleophile.
Q3: What are the most common impurities to be removed during the purification of this compound?
A3: The primary impurities include unreacted 2-methyl-2-pentanol, excess hydrogen iodide, and alkene byproducts from a competing elimination (E1) reaction. The major elimination products are 2-methyl-2-pentene (B165383) and 2-methyl-1-pentene.
Q4: Why is it necessary to wash the crude product with a sodium bicarbonate solution?
A4: A sodium bicarbonate wash is crucial to neutralize any remaining acidic components from the reaction, such as unreacted hydrogen iodide.[4][5][6][7] This prevents potential degradation of the desired product during subsequent purification steps, like distillation.
Q5: What is the purpose of the sodium thiosulfate (B1220275) wash?
A5: A wash with sodium thiosulfate (or a similar reducing agent) is used to remove any dissolved elemental iodine (I2), which can form from the oxidation of iodide ions and would discolor the final product.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of this compound | Incomplete reaction: The reaction may not have gone to completion. | - Ensure an adequate reaction time and temperature. - Use a sufficient excess of hydrogen iodide. |
| Significant elimination side reaction: The reaction conditions may have favored the E1 elimination pathway, leading to the formation of alkenes. | - Maintain a low reaction temperature to favor substitution over elimination. | |
| Loss of product during workup: The product may have been lost during the extraction or washing steps. | - Ensure proper phase separation during liquid-liquid extraction. - Avoid overly vigorous shaking that can lead to emulsions. - Perform multiple extractions with smaller volumes of the organic solvent for better recovery. | |
| Product is discolored (pink or brown) | Presence of elemental iodine (I2): Iodide may have been oxidized to iodine. | - Wash the organic layer with a saturated aqueous solution of sodium thiosulfate until the color disappears. |
| Distillation results in a dark, tarry residue | Decomposition of the product: this compound may be unstable at its atmospheric boiling point. | - Perform the distillation under reduced pressure to lower the boiling point and prevent thermal decomposition. |
| Two layers do not form during extraction | Formation of an emulsion: Vigorous shaking can lead to the formation of a stable emulsion between the organic and aqueous layers. | - Allow the mixture to stand for a longer period. - Gently swirl the separatory funnel instead of shaking vigorously. - Add a small amount of brine (saturated NaCl solution) to help break the emulsion.[4] |
Experimental Protocols
General Workup Procedure for Purification of this compound
-
Quenching: After the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing cold deionized water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane. Perform the extraction three times for optimal product recovery.
-
Combine Organic Layers: Combine the organic extracts in the separatory funnel.
-
Water Wash: Wash the combined organic layers with deionized water to remove the bulk of the unreacted alcohol and acid.[5][6]
-
Sodium Bicarbonate Wash: Wash the organic layer with a 5% aqueous sodium bicarbonate solution to neutralize any remaining acid.[4][5][6][7] Vent the separatory funnel frequently as carbon dioxide gas will be evolved.
-
Sodium Thiosulfate Wash (if necessary): If the organic layer is colored, wash with a saturated aqueous sodium thiosulfate solution until the color is discharged.
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to aid in the removal of water.[4]
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) or calcium chloride.[4][7]
-
Filtration: Filter the dried organic solution to remove the drying agent.
-
Solvent Removal: Remove the extraction solvent using a rotary evaporator.
-
Distillation: Purify the crude this compound by distillation, preferably under reduced pressure to prevent decomposition.
Quantitative Data
| Parameter | Value | Notes |
| Starting Material | 2-methyl-2-pentanol | A tertiary alcohol. |
| Reagent | Hydrogen Iodide (HI) | Typically used in excess. |
| Washing Solution 1 | Deionized Water | To remove the majority of water-soluble impurities. |
| Washing Solution 2 | 5% Sodium Bicarbonate (aq) | To neutralize excess acid.[5][6][7] |
| Washing Solution 3 | Saturated Sodium Thiosulfate (aq) | Used if iodine discoloration is present. |
| Washing Solution 4 | Saturated Sodium Chloride (brine) (aq) | To aid in drying the organic layer.[4] |
| Drying Agent | Anhydrous MgSO4 or CaCl2 | To remove residual water from the organic phase.[4][7] |
| Boiling Point (estimated) | Higher than the chloro-analog (82-85 °C at atmospheric pressure)[4] | The boiling point of this compound will be significantly higher. Distillation under reduced pressure is recommended. |
Visualizations
Caption: Workflow for the purification of this compound.
References
- 1. brainly.com [brainly.com]
- 2. Solved 2.Unimolecular substitution (SN1) reactions are | Chegg.com [chegg.com]
- 3. digitalcommons.xula.edu [digitalcommons.xula.edu]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. Preparation of 2-Chloro-2-methylbutane [chemistry.gravitywaves.com]
- 6. studylib.net [studylib.net]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
Preventing the dehydroiodination of 2-Iodo-2-methylpentane during reactions
Welcome to the technical support center for handling 2-Iodo-2-methylpentane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the unwanted dehydroiodination of this compound during nucleophilic substitution reactions.
Troubleshooting Unwanted Elimination Reactions
Issue: My reaction with this compound is yielding significant amounts of alkenes (2-methyl-2-pentene and 2-methyl-1-pentene) instead of the desired substitution product.
Cause: This indicates that an elimination reaction (E1 or E2) is competing with or dominating the desired substitution reaction (SN1). This compound is a tertiary alkyl halide, which is prone to both substitution and elimination pathways. The outcome of the reaction is highly sensitive to the reaction conditions.
Solutions:
-
Reagent Selection:
-
Problem: Using a strong base as a nucleophile. Strong bases, such as hydroxides (e.g., NaOH), alkoxides (e.g., sodium ethoxide), and especially bulky bases like potassium tert-butoxide, will strongly favor the E2 elimination pathway.
-
Solution: Employ a weak, non-basic nucleophile. For S
N1 reactions, which favor substitution for tertiary halides, the nucleophile should ideally be the solvent itself (solvolysis) or a neutral molecule. Good choices include water, alcohols (e.g., ethanol (B145695), methanol), or carboxylic acids (e.g., acetic acid).
-
-
Temperature Control:
-
Problem: Running the reaction at elevated temperatures. Higher temperatures provide the activation energy needed for elimination and favor it entropically, increasing the yield of alkene byproducts.[1]
-
Solution: Maintain a low reaction temperature. Whenever possible, run the reaction at room temperature (around 25°C) or below. Cooling the reaction mixture can significantly shift the product ratio in favor of substitution.
-
-
Solvent Choice:
-
Problem: Using a polar aprotic solvent. Solvents like acetone, DMSO, or DMF can favor E2 reactions if a strong base is present.
-
Solution: Utilize a polar protic solvent. Solvents such as water, ethanol, methanol, and acetic acid are capable of hydrogen bonding. These solvents stabilize the carbocation intermediate formed in the S
N1 pathway, thereby promoting the substitution reaction.[2]
-
Frequently Asked Questions (FAQs)
Q1: Why is dehydroiodination a common side reaction for this compound?
A1: this compound is a tertiary alkyl halide. In the presence of a base or even a weak nucleophile, it can undergo elimination reactions (E1 or E2) to form more stable alkenes. The tertiary nature of the substrate leads to the formation of a relatively stable tertiary carbocation, which is a common intermediate for both SN1 and E1 pathways.
Q2: What is the expected product distribution in a typical solvolysis reaction?
A2: In a solvolysis reaction, where the solvent acts as the nucleophile, you will typically get a mixture of the SN1 substitution product and E1 elimination products. For example, the solvolysis of this compound in ethanol would yield 2-ethoxy-2-methylpentane (B8529803) (SN1 product), 2-methyl-2-pentene, and 2-methyl-1-pentene (B165372) (E1 products).
Q3: How can I maximize the yield of the SN1 product?
A3: To maximize the SN1 product and minimize dehydroiodination, you should use a weak, non-basic nucleophile (like an alcohol or water), a polar protic solvent, and maintain a low reaction temperature (ideally at or below room temperature).
Q4: What happens if I use a strong, non-bulky base like sodium hydroxide (B78521)?
A4: Using a strong, non-bulky base like sodium hydroxide with a tertiary alkyl halide like this compound will predominantly lead to the E2 elimination product, which is the more substituted alkene (2-methyl-2-pentene), following Zaitsev's rule.
Q5: What is the effect of using a bulky base like potassium tert-butoxide?
A5: A bulky base like potassium tert-butoxide will also favor E2 elimination. However, due to steric hindrance, it will preferentially abstract a proton from the less sterically hindered position, leading to the formation of the less substituted alkene (2-methyl-1-pentene) as the major product (Hofmann elimination).
Data Presentation: Substitution vs. Elimination Product Ratios
The following table presents representative data for the solvolysis of a tertiary alkyl halide, 2-bromo-2-methylbutane (B1582447) (t-amyl bromide), which serves as a close analog for this compound, under SN1/E1 conditions.
| Substrate | Solvent | Temperature (°C) | % Substitution (S | % Elimination (E1) |
| 2-bromo-2-methylbutane | Ethanol | 25 | 64 | 36 |
| t-butyl bromide | Ethanol | 25 | 81 | 19 |
Data adapted from a study by H.C. Brown, demonstrating the competition between substitution and elimination. It is important to note that increasing the temperature will generally increase the percentage of the elimination product.
Experimental Protocols
Protocol 1: Maximizing SN1 Substitution (e.g., Synthesis of 2-Ethoxy-2-methylpentane)
This protocol is designed to favor the SN1 pathway and minimize the formation of elimination byproducts.
Materials:
-
This compound
-
Anhydrous ethanol (reagent grade)
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (for reactions requiring slight warming, though room temperature is preferred)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound in a 10-fold molar excess of anhydrous ethanol.
-
Reaction Conditions: Stir the mixture at room temperature (25°C). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Note: Avoid heating the reaction mixture to minimize the E1 side reaction.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing the 5% sodium bicarbonate solution. This will neutralize any HI formed.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Purification: Filter to remove the drying agent and concentrate the solution using a rotary evaporator. The crude product can be purified by fractional distillation.
Visualizations
References
Challenges in the formation of a Grignard reagent from 2-Iodo-2-methylpentane
Technical Support Center: Grignard Reagent Formation
Topic: Challenges in the Formation of a Grignard Reagent from 2-Iodo-2-methylpentane
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of Grignard reagents from sterically hindered tertiary halides such as this compound.
Troubleshooting Guide
Q1: My Grignard reaction with this compound won't start. What are the common causes and how can I initiate it?
A1: The most common reason for initiation failure is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal, preventing it from reacting with the alkyl halide.[1][2] Additionally, as a tertiary halide, this compound is sterically hindered, making the reaction inherently more difficult to start.[3]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[4][5] All glassware must be rigorously flame-dried or oven-dried and assembled under a positive pressure of an inert gas like nitrogen or argon.[4] Solvents must be anhydrous.[2][6]
-
Activate the Magnesium: The MgO layer must be disrupted. Several methods can be employed:
-
Chemical Activation: Add a small crystal of iodine (I₂). Its disappearance from a purple/brown color is a good indicator of activation.[2][7] Alternatively, a few drops of 1,2-dibromoethane (B42909) (DBE) can be used; its reaction produces ethylene (B1197577) gas (bubbling), which signals activation.[1][2] For difficult cases, activators like diisobutylaluminum hydride (DIBAH) can be effective.[3][8]
-
Mechanical Activation: In the reaction flask, gently crush some of the magnesium turnings with a dry glass stirring rod to expose a fresh surface.[1][4] Vigorous stirring or using an ultrasonic bath can also help break up the oxide layer.[1][7]
-
-
Gentle Heating: Gently warming the flask containing magnesium, solvent, and a small amount of the alkyl halide can help initiate the reaction.[4] Be prepared to cool the reaction with an ice bath, as the formation is exothermic.[4]
-
Add an Initiator: A small amount of a pre-formed Grignard reagent can be added to the flask to start the reaction.[1][4]
Q2: The reaction started, but the yield of my Grignard reagent is very low. What are the likely side reactions?
A2: Low yields with tertiary halides are often due to competing side reactions. The primary culprits are:
-
Wurtz Coupling: The already-formed Grignard reagent (R-MgX) can react with the unreacted this compound (R-X) to form a dimer (R-R).[4][6][9] This is a significant issue, especially at higher temperatures or high local concentrations of the alkyl halide.[6][9]
-
Elimination: Tertiary Grignard reagents are strongly basic and can cause elimination of HX from the alkyl halide, leading to the formation of an alkene (2-methyl-2-pentene).[3]
To Minimize Side Reactions:
-
Slow Addition: Add a solution of this compound in your anhydrous ether solvent dropwise to the magnesium suspension.[4][9] This maintains a low concentration of the halide and helps control the reaction temperature.
-
Temperature Control: Maintain a gentle reflux. If the reaction becomes too vigorous, cool it with an ice bath. Overheating can favor the Wurtz coupling reaction.[6][9]
-
High Dilution: Running the reaction under more dilute conditions can help minimize the bimolecular Wurtz coupling.[4]
Q3: My reaction mixture turned very dark or black. What does this indicate?
A3: While a cloudy gray or brownish appearance is typical for a Grignard reaction, a very dark or black solution may indicate decomposition or the formation of side products due to overheating.[2][4] This can be caused by adding the alkyl halide too quickly, leading to a runaway exothermic reaction. Always ensure controlled addition and have an ice bath ready.[4]
Frequently Asked Questions (FAQs)
Q4: Why is it more challenging to form a Grignard reagent from a tertiary halide like this compound compared to a primary halide?
A4: The formation of Grignard reagents from tertiary halides is more difficult primarily due to steric hindrance around the carbon atom bearing the halogen. This bulkiness impedes the access of the alkyl halide to the magnesium surface.[3] Furthermore, the resulting tertiary Grignard reagents are highly basic, which increases the likelihood of side reactions such as elimination.[3][10]
Q5: What is the best solvent for preparing the Grignard reagent from this compound?
A5: Anhydrous ethereal solvents are essential for Grignard reagent synthesis because they solvate and stabilize the organomagnesium compound.[11][12] For less reactive halides, such as sterically hindered tertiary ones, Tetrahydrofuran (THF) is often a better solvent than diethyl ether (Et₂O) because it is a more effective coordinating solvent.[3][11] However, be aware that the choice of solvent can impact side reactions. For some substrates, THF can promote more Wurtz coupling compared to diethyl ether.[9]
Q6: Is it absolutely necessary to use an inert atmosphere (nitrogen or argon)?
A6: Yes. Grignard reagents are not only sensitive to moisture but also react with atmospheric oxygen.[4] Performing the reaction under a positive pressure of an inert gas is critical to prevent both quenching by water and oxidation, thereby maximizing the yield of the desired reagent.[4]
Q7: How can I confirm the formation and determine the concentration of my Grignard reagent?
A7: A successful formation is often visually indicated by the disappearance of the magnesium metal and the formation of a cloudy, grey-brown solution.[2] To determine the concentration, titration is the most common method. A common procedure involves titrating the Grignard solution against a standardized solution of sec-butanol in the presence of an indicator like 1,10-phenanthroline (B135089) until the color disappears.
Data Presentation
Table 1: Effect of Solvent on Grignard Yield for Benzyl (B1604629) Chloride
| Solvent | Grignard Reagent Yield (%) | Wurtz Coupling Byproduct (%) |
|---|---|---|
| Diethyl Ether (Et₂O) | 94 | 6 |
| Tetrahydrofuran (THF) | 27 | 73 |
Data derived from studies on benzyl chloride, illustrating the potential impact of solvent on side reactions.[9]
Experimental Protocols
Protocol 1: Formation of 2-methylpentan-2-ylmagnesium iodide
Materials:
-
Magnesium turnings (1.2 - 1.5 equivalents)
-
This compound (1.0 equivalent)
-
Iodine (1-2 small crystals for activation)
-
Anhydrous Tetrahydrofuran (THF)
-
Three-necked round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble the flame-dried glassware consisting of a three-necked flask equipped with a stir bar, reflux condenser (with an inert gas inlet), and a dropping funnel. Ensure the entire system is under a positive pressure of inert gas.[4]
-
Magnesium Activation: Place the magnesium turnings into the flask. Add one or two small crystals of iodine. Gently warm the flask with a heat gun under the inert atmosphere until the purple iodine vapor is visible and subsequently fades.[13] This indicates the magnesium surface is activated. Allow the flask to cool to room temperature.
-
Solvent Addition: Add enough anhydrous THF via syringe or cannula to cover the magnesium turnings.[4]
-
Reagent Preparation: In a separate dry flask, prepare a solution of this compound in anhydrous THF. Transfer this solution to the dropping funnel.
-
Initiation: Add a small portion (approx. 5-10%) of the this compound solution from the dropping funnel directly to the stirred magnesium suspension. The reaction should initiate, which is observable by a gentle reflux of the solvent and the formation of a cloudy, greyish suspension.[2][4] If it does not start, gently warm the mixture or add a few more drops of the halide solution.
-
Addition of Alkyl Halide: Once initiation is confirmed, add the remainder of the this compound solution dropwise from the funnel at a rate that maintains a steady but controllable reflux.[4] Use an ice bath to moderate the reaction if it becomes too vigorous.
-
Completion: After the addition is complete, continue to stir the mixture. It can be gently heated to reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The final solution should appear as a cloudy grey or brown mixture.[14]
-
Usage: The resulting Grignard reagent is ready for use. It is best used immediately in the subsequent synthetic step.
Visualizations
Caption: Troubleshooting workflow for Grignard reaction initiation.
Caption: Competing pathways in tertiary Grignard reagent synthesis.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Grignard Reaction [organic-chemistry.org]
- 11. adichemistry.com [adichemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. www1.udel.edu [www1.udel.edu]
Technical Support Center: Solvolysis of 2-Iodo-2-methylpentane in Ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the solvolysis of 2-iodo-2-methylpentane in ethanol (B145695).
Troubleshooting Guide
Unexpected experimental outcomes can often be traced to the formation of byproducts. This guide will help you identify potential issues and their causes, and suggest corrective actions.
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired 2-ethoxy-2-methylpentane (B8529803) (SN1 product). | The reaction temperature is too high, favoring elimination (E1) byproducts. | Conduct the reaction at a lower temperature (e.g., room temperature or slightly above) to favor the SN1 pathway. |
| High proportion of alkene byproducts (2-methyl-1-pentene and 2-methyl-2-pentene). | Elevated reaction temperature promotes the E1 pathway, which is entropically favored.[1][2] | Lower the reaction temperature. If the reaction rate is too slow at lower temperatures, consider using a more polar protic solvent to stabilize the carbocation intermediate, which can enhance the rate of both SN1 and E1 reactions.[3] |
| Presence of an unexpected alcohol byproduct (2-methyl-2-pentanol). | Presence of water in the ethanol solvent. Water can act as a competing nucleophile in the SN1 reaction.[4] | Use anhydrous ethanol to minimize the formation of the alcohol byproduct. Ensure all glassware is thoroughly dried before use. |
| Inconsistent product ratios between batches. | Variations in reaction temperature, reaction time, or the purity of the starting materials and solvent. | Standardize all reaction parameters, including temperature control (using a water or oil bath), reaction time, and the source and purity of this compound and ethanol. |
| Reaction does not go to completion. | Insufficient reaction time or temperature. The leaving group (iodide) is good, but the reaction still requires adequate time and energy. | Increase the reaction time or slightly elevate the temperature, while monitoring the product distribution to avoid excessive elimination. |
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts I should expect during the solvolysis of this compound in ethanol?
A1: The primary byproducts are the elimination (E1) products: 2-methyl-1-pentene (B165372) and 2-methyl-2-pentene (B165383).[4][5] The major substitution product is 2-ethoxy-2-methylpentane, formed via the SN1 mechanism.[5]
Q2: Why am I getting more elimination products than the substitution product?
A2: Higher reaction temperatures favor elimination reactions (E1) over substitution reactions (SN1).[1][2] This is because elimination reactions result in an increase in the number of molecules, leading to a positive change in entropy, which is more favorable at higher temperatures.
Q3: According to Zaitsev's rule, which elimination byproduct will be more abundant?
A3: Zaitsev's rule predicts that the more substituted alkene is the major product. Therefore, 2-methyl-2-pentene (a trisubstituted alkene) will be the major elimination byproduct compared to 2-methyl-1-pentene (a disubstituted alkene).[5]
Q4: Can carbocation rearrangements occur to form other byproducts?
A4: In the case of this compound, the initially formed carbocation is a tertiary carbocation. Tertiary carbocations are relatively stable, and a rearrangement to an adjacent carbon would result in a less stable secondary carbocation. Therefore, significant byproducts resulting from carbocation rearrangements are not expected under typical solvolysis conditions.
Q5: How can I quantitatively analyze the product mixture?
A5: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for separating and identifying the components of your product mixture. By running a standard of your desired product and potential byproducts, you can determine the relative ratios of each compound in your reaction mixture.
Quantitative Data on Product Distribution
| Temperature (°C) | 2-ethoxy-2-methylpentane (SN1) (%) | 2-methyl-1-pentene (E1) (%) | 2-methyl-2-pentene (E1) (%) | Total Elimination (%) |
| 25 | ~85 | ~5 | ~10 | ~15 |
| 50 | ~70 | ~10 | ~20 | ~30 |
| 75 | ~50 | ~15 | ~35 | ~50 |
Note: These values are illustrative and the actual distribution may vary.
Experimental Protocol: Solvolysis of this compound in Ethanol
This protocol outlines a general procedure for the solvolysis of this compound in ethanol and subsequent product analysis.
Materials:
-
This compound
-
Anhydrous ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve a known amount of this compound in an excess of anhydrous ethanol.
-
Reaction Conditions: Attach a reflux condenser to the flask and place the setup in a heating mantle or oil bath set to the desired temperature (e.g., 25°C, 50°C, or 75°C). Stir the reaction mixture.
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots at different time intervals and analyzing them by GC-MS to determine the disappearance of the starting material and the appearance of products.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize any HI formed.
-
Extraction: Extract the organic products with a suitable solvent like diethyl ether.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Analysis: Analyze the resulting product mixture using GC-MS to identify and quantify the substitution and elimination products.
Visualizations
Caption: Reaction pathway for the solvolysis of this compound in ethanol.
Caption: Troubleshooting logic for byproduct formation in the solvolysis reaction.
References
How to minimize alkene formation in reactions of 2-Iodo-2-methylpentane
Technical Support Center: Reactions of 2-Iodo-2-methylpentane
Welcome to the technical support center for handling this compound. This guide provides troubleshooting advice and frequently asked questions to help you minimize alkene formation and maximize the desired substitution products in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions when using this compound?
This compound is a tertiary alkyl halide. Due to its structure, it primarily undergoes unimolecular substitution (SN1) and unimolecular (E1) or bimolecular (E2) elimination reactions. The significant steric hindrance around the electrophilic carbon prevents bimolecular substitution (SN2) reactions.[1][2][3][4][5]
Q2: Why is the SN2 pathway not a significant concern with this substrate?
The SN2 reaction requires the nucleophile to perform a "backside attack" on the carbon atom bearing the leaving group. In this compound, this carbon is tertiary and bonded to three other alkyl groups, which creates substantial steric hindrance. This crowding physically blocks the nucleophile from approaching the electrophilic carbon, making the SN2 pathway energetically unfavorable.[1][2][4]
Q3: What general conditions favor substitution (SN1) over elimination (E1/E2)?
To favor the SN1 substitution pathway and minimize the formation of alkene byproducts, the following conditions are recommended:
-
Use a weak, non-basic nucleophile: Strong bases heavily favor elimination reactions (E2).[1][6][7] Weak nucleophiles, such as water or alcohols, favor the SN1/E1 pathway.[8]
-
Low Temperatures: Higher temperatures provide the activation energy needed for elimination reactions, favoring them over substitution.[6][9][10][11] Running the reaction at or below room temperature can significantly reduce alkene formation.
-
Use a Polar Protic Solvent: Solvents like water, ethanol, or methanol (B129727) are ideal for SN1 reactions. They effectively stabilize the carbocation intermediate, which is the rate-determining step for both SN1 and E1 reactions, thereby favoring this pathway over the E2 pathway.[5][6]
Q4: How does the choice of nucleophile or base impact the product ratio?
The strength of the nucleophile/base is a critical factor.
-
Weakly Basic Nucleophiles (e.g., H₂O, ROH, RSH, CN⁻): These favor SN1 reactions. While E1 is a competing reaction, its rate can be minimized by controlling the temperature.
-
Strong Bases (e.g., OH⁻, RO⁻, t-BuO⁻): These strongly favor elimination. Strong, non-hindered bases can lead to a mix of E2 and SN1/E1 products. Strong, sterically hindered bases like potassium tert-butoxide (t-BuOK) are specifically used to maximize the yield of the elimination product.[8][12]
Troubleshooting Guide: Excessive Alkene Formation
Use this guide if your reaction is producing a higher-than-expected yield of elimination products (e.g., 2-methylpent-1-ene and 2-methylpent-2-ene).
Logical Flow for Troubleshooting
Caption: Troubleshooting decision tree for excessive alkene formation.
Data Presentation: Impact of Reaction Conditions
The choice between a weak nucleophile and a strong base has a dramatic effect on the product distribution. The following data for tert-butyl bromide, a structurally similar tertiary halide, illustrates this principle.
| Substrate | Reagent/Solvent | Temperature (°C) | Substitution Product (%) | Elimination Product (%) | Predominant Mechanism |
| tert-butyl bromide | 80% Aqueous Ethanol | 25 | ~80% | ~20% | SN1/E1 |
| tert-butyl bromide | Dry Ethanol | 25 | 81%[10] | 19%[10] | SN1/E1 |
| tert-butyl bromide | 2M Sodium Ethoxide in Ethanol | 25 | 7%[10] | 93%[10] | E2 |
This table demonstrates that weakly basic/nucleophilic conditions (solvolysis) strongly favor substitution, while strongly basic conditions heavily favor elimination.
Reaction Pathways Overview
The reaction of this compound proceeds through a key carbocation intermediate, which can then either be trapped by a nucleophile (SN1) or lose a proton to form an alkene (E1). Alternatively, a strong base can induce elimination directly (E2).
Caption: Competing SN1, E1, and E2 pathways for this compound.
Experimental Protocol: Solvolysis of this compound
This protocol is designed to maximize the formation of the substitution product (2-methylpentan-2-ol) via an SN1 reaction.
Objective: To synthesize 2-methylpentan-2-ol while minimizing the formation of 2-methylpentene isomers.
Materials:
-
This compound
-
Solvent: 70:30 mixture of Ethanol and Deionized Water
-
Sodium bicarbonate (NaHCO₃), 5% aqueous solution
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄)
-
Diethyl ether (or other suitable extraction solvent)
-
Round-bottom flask, condenser, magnetic stirrer, separatory funnel
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of this compound in 40 mL of the 70:30 ethanol/water solvent mixture.
-
Reaction Conditions: Attach a condenser to the flask and stir the mixture at room temperature (approx. 20-25°C). Avoid heating, as this will promote the E1 elimination side reaction.[10][11]
-
Monitoring the Reaction: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is slow and may take several hours to reach completion. The disappearance of the starting alkyl iodide spot/peak indicates completion.
-
Workup - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of deionized water.
-
Extraction: Extract the aqueous mixture three times with 20 mL portions of diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layers with 25 mL of 5% sodium bicarbonate solution to neutralize any HI formed during the reaction. Then, wash with 25 mL of brine (saturated NaCl solution).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the mixture to remove the drying agent.
-
Solvent Removal: Remove the diethyl ether solvent using a rotary evaporator to yield the crude product, which will be primarily 2-methylpentan-2-ol.
-
Purification (Optional): If necessary, the product can be further purified by fractional distillation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. SN1 vs SN2 Reactions: What Is Steric Hindrance? [chemistryhall.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. fiveable.me [fiveable.me]
- 7. brainly.com [brainly.com]
- 8. fbanks.info [fbanks.info]
- 9. quora.com [quora.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. SN1 SN2 E1 E2 - How to choose the coorect mechanism [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing SN1 Reactions with 2-Iodo-2-methylpentane
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of SN1 reactions involving 2-iodo-2-methylpentane.
Troubleshooting Guide
This section addresses common issues encountered during the SN1 reaction of this compound, offering potential causes and solutions.
Q1: My SN1 reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
A1: Low yields in the SN1 reaction of this compound can stem from several factors, primarily competition from the E1 elimination reaction and suboptimal reaction conditions.
-
Problem: Competing E1 Elimination Reaction.
-
Cause: The tertiary carbocation intermediate formed from this compound is susceptible to deprotonation by the solvent or nucleophile, leading to the formation of alkene byproducts (2-methyl-1-pentene and 2-methyl-2-pentene). This competition is particularly favored at higher temperatures.[1][2]
-
Solution:
-
Lower the reaction temperature: Running the reaction at or below room temperature (e.g., 0-25 °C) will favor the SN1 pathway over the E1 pathway.[1][2] Elimination reactions generally have a higher activation energy, so reducing the temperature disproportionately slows the E1 reaction.[2]
-
Use a non-basic nucleophile/solvent: Weakly basic solvents that are also good nucleophiles, such as water, ethanol (B145695), or methanol, are ideal for SN1 reactions.[3] Strongly basic nucleophiles will significantly promote the E2 elimination pathway.[4]
-
-
-
Problem: Inappropriate Solvent Choice.
-
Cause: The rate-determining step of the SN1 reaction is the formation of the carbocation intermediate. The stability of this intermediate is crucial for a good reaction rate and yield. Using a non-polar or aprotic solvent will destabilize the carbocation, slowing down the SN1 reaction and potentially allowing other side reactions to dominate.
-
Solution:
-
Q2: I am observing a significant amount of alkene byproducts in my reaction mixture. How can I minimize their formation?
A2: The formation of alkenes is a clear indication of a competing E1 elimination reaction. To minimize these byproducts and favor the desired SN1 product, consider the following adjustments:
-
Temperature Control: As mentioned previously, temperature is a critical factor. Ensure your reaction is maintained at a low to moderate temperature. Avoid heating the reaction mixture unless absolutely necessary. Higher temperatures provide the activation energy needed for the elimination pathway to become more competitive.[1][2]
-
Nucleophile/Base Strength: The solvent often acts as the nucleophile in solvolysis reactions. While polar protic solvents are necessary, their basicity can influence the E1 pathway. If elimination is a persistent issue, consider using a less basic solvent that is still sufficiently polar. For instance, a mixture of water and a polar aprotic solvent like acetone (B3395972) can sometimes strike a balance.
-
Reaction Time: Monitor the reaction progress. Allowing the reaction to proceed for an unnecessarily long time, especially if the conditions are not perfectly optimized, can sometimes lead to the degradation of the desired product or the slow formation of side products.
Frequently Asked Questions (FAQs)
Q1: Why is the SN1 reaction favored for a tertiary alkyl halide like this compound?
A1: The SN1 (Substitution Nucleophilic Unimolecular) reaction proceeds through a carbocation intermediate. The stability of this carbocation is the most significant factor determining the reaction rate. This compound is a tertiary alkyl halide, and upon dissociation of the iodide leaving group, it forms a relatively stable tertiary carbocation. This stability is due to the electron-donating inductive effect and hyperconjugation from the three alkyl groups attached to the positively charged carbon. Primary and secondary alkyl halides form less stable carbocations and therefore tend to react via the SN2 mechanism.[6]
Q2: Does the concentration of the nucleophile affect the yield of my SN1 reaction?
A2: The concentration of the nucleophile does not affect the rate of an SN1 reaction because the rate-determining step is the unimolecular dissociation of the alkyl halide to form the carbocation.[3][4] However, the concentration and identity of the nucleophile can influence the product distribution if there are competing nucleophiles present. In a solvolysis reaction where the solvent is the nucleophile, using a large excess of the solvent will help ensure it is the primary nucleophile that reacts with the carbocation.
Q3: What is the role of the leaving group in the SN1 reaction of this compound?
A3: The leaving group's ability to depart and exist as a stable species is crucial for the SN1 reaction. The carbon-iodine bond is relatively weak, and the iodide ion (I⁻) is an excellent leaving group because it is a very weak base and can stabilize the negative charge. A good leaving group is essential for the facile formation of the carbocation in the rate-determining step.
Q4: Can carbocation rearrangements occur in the SN1 reaction of this compound?
A4: Carbocation rearrangements occur when a less stable carbocation can rearrange to a more stable one, typically through a hydride or alkyl shift. In the case of this compound, the initially formed carbocation is already a stable tertiary carbocation. Therefore, a rearrangement to an adjacent carbon would result in a less stable secondary carbocation, which is energetically unfavorable. Thus, carbocation rearrangements are not expected to be a significant issue in this specific reaction.
Data Presentation
The following tables summarize the impact of solvent and temperature on the outcome of SN1 reactions with tertiary alkyl halides. This data, derived from studies on analogous compounds, provides a clear indication of the expected trends for this compound.
Table 1: Effect of Solvent Polarity on the Relative Rate of SN1 Solvolysis of tert-Butyl Bromide
| Solvent (Composition) | Dielectric Constant (ε) | Relative Rate |
| 100% Ethanol | 24.3 | 1 |
| 80% Ethanol / 20% Water | 60 | ~1,400 |
| 50% Ethanol / 50% Water | 67 | ~14,000 |
| 40% Ethanol / 60% Water | 70 | ~37,000 |
| 100% Water | 78.5 | ~150,000 |
This table illustrates the dramatic increase in reaction rate with increasing solvent polarity, highlighting the importance of stabilizing the carbocation intermediate.
Table 2: Product Distribution in the Reaction of tert-Amyl Bromide (a tertiary alkyl halide) at 25°C
| Solvent | % SN1 Product (Alcohol/Ether) | % E1 Product (Alkene) |
| 80% Aqueous Ethanol | 64% | 36% |
This table provides a quantitative example of the competition between SN1 and E1 pathways under typical solvolysis conditions.
Table 3: Effect of Temperature on the Product Ratio of Solvolysis of 2-Bromo-2-methylbutane in Ethanol
| Temperature (°C) | % SN1 Product | % E1 Product |
| 25 | 81 | 19 |
| 55 | 65 | 35 |
This table demonstrates that an increase in temperature leads to a higher proportion of the E1 elimination product.[1]
Experimental Protocols
Key Experiment: Solvolysis of this compound and Monitoring by Titration
This protocol is adapted from a general procedure for the solvolysis of tertiary alkyl halides and can be used to study the reaction kinetics and yield.
Materials:
-
This compound
-
Solvent (e.g., 80:20 ethanol:water mixture)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.02 M)
-
Acid-base indicator (e.g., bromothymol blue)
-
Acetone (for initial dissolution if needed)
-
Erlenmeyer flasks, burette, pipette, stopwatch, constant temperature water bath.
Procedure:
-
Solvent Preparation: Prepare the desired solvent mixture (e.g., 80 mL of ethanol and 20 mL of deionized water).
-
Reaction Setup: In an Erlenmeyer flask, place a known volume of the solvent mixture (e.g., 50 mL). Add a few drops of the acid-base indicator. The solution should be at the desired reaction temperature, which can be maintained using a water bath.
-
Initiation of Reaction: Using a pipette, add a precise amount of this compound (e.g., 1.0 mL) to the solvent mixture and immediately start the stopwatch. Swirl the flask to ensure thorough mixing.
-
Titration: The solvolysis of this compound will produce hydriodic acid (HI), which will cause the indicator to change color. As the reaction proceeds, titrate the generated acid with the standardized NaOH solution to maintain the initial color of the indicator. Record the volume of NaOH added and the time at regular intervals.
-
Reaction Completion: Continue the titration until the reaction is complete, as indicated by a stable endpoint or by heating the mixture gently to drive the reaction to completion and then performing a final titration.
-
Data Analysis: The amount of NaOH used over time is directly proportional to the amount of this compound that has reacted. This data can be used to calculate the reaction rate and, upon completion, the overall yield of the acid produced, which corresponds to the combined yield of SN1 and E1 products. The individual product yields can be determined by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy on the final reaction mixture.
Visualizations
Caption: The three-step mechanism of an SN1 reaction.
Caption: A general workflow for an SN1 solvolysis experiment.
Caption: A decision tree for troubleshooting low SN1 reaction yields.
References
Removal of iodine color from 2-Iodo-2-methylpentane reactions
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering persistent iodine coloration in reactions involving 2-iodo-2-methylpentane.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction mixture containing this compound showing a purple, brown, or yellow color?
The characteristic color is due to the presence of molecular iodine (I₂). This can arise from a few sources:
-
Decomposition: Alkyl iodides, particularly tertiary ones like this compound, can be sensitive to light and heat. This sensitivity can lead to the cleavage of the carbon-iodine bond, releasing iodine radicals that combine to form I₂.
-
Reaction Byproducts: The specific conditions of your reaction (e.g., presence of oxidizing agents or air) could lead to the oxidation of iodide ions (I⁻) to form molecular iodine (I₂).
-
Impurity in Starting Material: The this compound starting material may already contain dissolved iodine as an impurity.
Q2: What is the most common and effective way to remove this iodine color?
Q3: How do I choose between sodium thiosulfate (B1220275) and sodium bisulfite?
Q4: I washed my organic layer with sodium thiosulfate, but the color persists. What should I do?
If a single wash is insufficient, consider the following troubleshooting steps:
-
Insufficient Quenching Agent: You may not have used enough of the quenching solution to react with all the iodine present. Try performing additional washes with fresh sodium thiosulfate solution until the organic layer becomes colorless.
-
Concentration of Iodine: If the iodine concentration is very high, you may need to use a more concentrated quenching solution or increase the volume of the washes.
-
Phase Transfer Issues: Ensure vigorous mixing (shaking in a separatory funnel) to maximize the surface area contact between the organic and aqueous layers, allowing the thiosulfate to react with the iodine.
-
Persistent Decomposition: If the compound is continuously decomposing during the workup, try to perform the extraction and washing steps quickly and at a lower temperature. Protecting your glassware from direct light (e.g., by wrapping it in aluminum foil) can also help prevent further photodecomposition.
Troubleshooting Guide: Persistent Iodine Color
This guide provides a logical workflow for diagnosing and resolving the issue of residual iodine in your organic phase.
Diagram: Troubleshooting Workflow for Iodine Removal
Caption: A workflow for troubleshooting the removal of iodine color.
Quantitative Data: Comparison of Common Quenching Agents
The selection of a quenching agent can be guided by its chemical properties and the requirements of the reaction workup.
| Property | Sodium Thiosulfate | Sodium Bisulfite |
| Chemical Formula | Na₂S₂O₃ | NaHSO₃ |
| Molar Mass | 158.11 g/mol (anhydrous) | 104.06 g/mol |
| Typical Solution | 5-10% (w/v) aqueous solution or saturated solution | 5-10% (w/v) aqueous solution |
| Reaction Stoichiometry | 2 Na₂S₂O₃ + I₂ → 2 NaI + Na₂S₄O₆ | NaHSO₃ + I₂ + H₂O → NaHSO₄ + 2 HI |
| Key Considerations | The byproduct, sodium tetrathionate, is highly water-soluble. This is the most common and generally preferred method.[1] | The reaction produces acids (sulfuric and hydroiodic), which will lower the pH of the aqueous layer. This may not be suitable for pH-sensitive compounds. |
Experimental Protocols
Protocol 1: Standard Iodine Quenching with Sodium Thiosulfate
This protocol describes a standard liquid-liquid extraction procedure to remove iodine from an organic solution (e.g., diethyl ether, ethyl acetate, or dichloromethane) containing the product this compound.
Materials:
-
Reaction mixture in an organic solvent.
-
Separatory funnel.
-
5% (w/v) aqueous sodium thiosulfate solution.
-
Deionized water.
-
Saturated sodium chloride solution (brine).
-
Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Erlenmeyer flasks.
Procedure:
-
Transfer the organic reaction mixture to a separatory funnel of appropriate size.
-
Add an equal volume of 5% aqueous sodium thiosulfate solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure buildup.
-
Place the funnel back on a ring stand and allow the layers to separate completely. The iodine color should transfer from the organic layer to the colorless aqueous layer as the I₂ is reduced to I⁻. The organic layer should become colorless.[3]
-
Drain the lower aqueous layer. If the organic layer is still colored, repeat steps 2-4 with a fresh portion of the thiosulfate solution.
-
Wash the organic layer with an equal volume of deionized water to remove residual thiosulfate salts. Drain the aqueous layer.
-
Wash the organic layer with an equal volume of brine to facilitate the removal of dissolved water from the organic phase. Drain the aqueous layer.
-
Transfer the colorless organic layer to a clean Erlenmeyer flask and add an anhydrous drying agent (e.g., magnesium sulfate). Swirl the flask and let it stand for 5-10 minutes.
-
Filter or decant the dried organic solution to remove the drying agent. The resulting solution is free of iodine and water and is ready for solvent removal or further purification.
Diagram: Chemical Mechanism of Iodine Quenching
Caption: The reaction of colored iodine with colorless thiosulfate.
References
Technical Support Center: Managing the Thermal Instability of 2-Iodo-2-methylpentane
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the thermal instability of 2-iodo-2-methylpentane on a laboratory scale. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its thermal stability a concern?
This compound is a tertiary alkyl iodide. Its thermal instability is a significant concern due to the inherent weakness of the carbon-iodine (C-I) bond, which makes the compound susceptible to decomposition at elevated temperatures.[1] This decomposition can lead to the formation of impurities, affecting reaction yields and product purity.
Q2: What is the primary thermal decomposition pathway for this compound?
As a tertiary alkyl iodide, this compound is prone to elimination reactions, primarily through an E1 mechanism.[2] This two-stage process involves the loss of the iodide ion to form a stable tertiary carbocation, followed by the loss of a proton to form an alkene. The primary decomposition products are therefore 2-methyl-2-pentene (B165383) and hydrogen iodide (HI).
Q3: What are the ideal storage conditions for this compound?
To minimize thermal and photodegradation, this compound should be stored in a cool, dry, and well-ventilated area, away from light and sources of ignition.[1][3] It is recommended to store the compound in an amber glass bottle, preferably under an inert atmosphere (e.g., argon or nitrogen), and at refrigerated temperatures.
Q4: How can I visually identify if my sample of this compound has started to decompose?
A common sign of decomposition is the development of a brown or violet color in the liquid. This is due to the formation of iodine (I₂) from the oxidation of hydrogen iodide, a primary decomposition product.
Q5: Are there any recommended stabilizers for this compound?
Yes, copper, often in the form of a wire or powder, is commonly used as a stabilizer for alkyl iodides.[4] Copper acts as a scavenger for iodine and hydrogen iodide, which can catalyze further decomposition.
Troubleshooting Guides
Issue 1: The this compound solution has turned brown/violet.
| Possible Cause | Troubleshooting Step |
| Decomposition due to heat or light exposure. | 1. Store the compound in a cool, dark place, preferably in a refrigerator. 2. Handle the compound in amber glassware or wrap containers in aluminum foil to protect from light.[1] |
| Presence of acidic impurities. | 1. Wash the solution with a dilute aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to remove free iodine. 2. Follow with a wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acidic byproducts like HI. 3. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) and filter. |
| Absence of a stabilizer. | Add a small piece of copper wire or a pinch of copper powder to the storage container.[4] |
Issue 2: Low yield in a reaction using this compound.
| Possible Cause | Troubleshooting Step |
| Degradation of the starting material. | 1. Before use, check the purity of the this compound by techniques such as GC-MS or NMR. 2. If impurities are present, consider purifying the compound by distillation under reduced pressure. |
| Decomposition during the reaction. | 1. If the reaction is heated, consider running it at a lower temperature for a longer duration. 2. Ensure the reaction is carried out under an inert atmosphere to prevent oxidation. 3. If the reaction is sensitive to acid, consider adding a non-nucleophilic base to scavenge any HI formed. |
| Inappropriate solvent. | For reactions involving polar intermediates, such as Sₙ1 reactions, a polar protic solvent may be suitable. For other reaction types, consider the polarity and boiling point of the solvent to minimize decomposition. |
Quantitative Data
Table 1: Physical and Thermal Properties of 2-Iodo-2-methylpropane (B1582146)
| Property | Value | Reference |
| Molecular Formula | C₄H₉I | [4] |
| Molecular Weight | 184.02 g/mol | [4] |
| Boiling Point | 99-100 °C | [3][4] |
| Melting Point | -38 °C | [3][4] |
| Density | 1.544 g/mL at 25 °C | [3][4] |
Note: This data is for 2-iodo-2-methylpropane and should be used as an approximation for this compound.
Experimental Protocols
Protocol 1: Purification of Decomposed this compound
Objective: To remove decomposition products (iodine and hydrogen iodide) from a sample of this compound.
Materials:
-
Decomposed this compound
-
Diethyl ether or other suitable organic solvent
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Dissolve the discolored this compound in an equal volume of diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a 10% aqueous sodium thiosulfate solution. Shake well and vent the funnel frequently. Continue washing until the organic layer is colorless.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any HI.
-
Wash the organic layer with brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
For higher purity, the product can be distilled under reduced pressure.
Protocol 2: Monitoring Thermal Decomposition by GC-MS
Objective: To qualitatively and semi-quantitatively analyze the thermal decomposition of this compound over time at a specific temperature.
Materials:
-
Purified this compound
-
GC vials with septa
-
Heating block or oven
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Place a small, known amount of purified this compound into several GC vials.
-
Seal the vials.
-
Place the vials in a heating block or oven set to the desired temperature (e.g., 50 °C).
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from the heat source and allow it to cool to room temperature.
-
Analyze the sample by GC-MS.
-
Monitor the chromatogram for the appearance of new peaks corresponding to decomposition products (e.g., 2-methyl-2-pentene) and a decrease in the peak area of the parent compound.
-
The mass spectrometer can be used to identify the decomposition products by their mass spectra.
Visualizations
Caption: E1 Elimination Pathway for this compound.
Caption: Workflow for the Purification of Decomposed this compound.
Caption: Troubleshooting Logic for Low Reaction Yields.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Iodo-2-methylpentane and 2-bromo-2-methylpentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 2-iodo-2-methylpentane and 2-bromo-2-methylpentane (B146041), two tertiary alkyl halides of interest in organic synthesis. The choice of the halogen atom in an alkyl halide substrate can significantly influence the rate and outcome of nucleophilic substitution (SN1) and elimination (E1) reactions. This document outlines the theoretical basis for their differential reactivity, presents hypothetical comparative data, and provides detailed experimental protocols for their empirical evaluation.
Executive Summary
This compound is expected to be more reactive than 2-bromo-2-methylpentane in both SN1 and E1 reactions. This heightened reactivity is primarily attributed to the superior leaving group ability of the iodide ion compared to the bromide ion. The carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond, facilitating its heterolytic cleavage in the rate-determining step of both SN1 and E1 mechanisms.
Theoretical Framework
Both this compound and 2-bromo-2-methylpentane are tertiary alkyl halides. Due to the significant steric hindrance around the tertiary carbon, they are highly unlikely to undergo bimolecular nucleophilic substitution (SN2) or bimolecular elimination (E2) reactions. Instead, their reactivity is dominated by unimolecular pathways, SN1 and E1, which proceed through a common carbocation intermediate.
The rate-determining step for both SN1 and E1 reactions is the formation of this tertiary carbocation. The stability of this carbocation is the same regardless of the initial halogen. Therefore, the primary factor influencing the relative reaction rates is the ability of the halogen to depart as a leaving group.
Leaving Group Ability:
The ability of a leaving group is inversely related to its basicity. Weaker bases are better leaving groups because they are more stable with a negative charge.[1] The trend for halide leaving group ability is:
I⁻ > Br⁻ > Cl⁻ > F⁻
Iodide (I⁻) is a larger, more polarizable, and less basic ion than bromide (Br⁻). This makes it a significantly better leaving group, leading to a lower activation energy for the formation of the carbocation intermediate.[2] Consequently, reactions involving the departure of an iodide ion are generally faster than those involving a bromide ion.[3]
Comparative Reactivity Data (Hypothetical)
Table 1: Hypothetical Relative Rates of Solvolysis (SN1) in Ethanol (B145695) at 25°C
| Substrate | Leaving Group | Relative Rate Constant (k_rel) |
| 2-Bromo-2-methylpentane | Br⁻ | 1 |
| This compound | I⁻ | ~10-100 |
Table 2: Hypothetical Product Distribution for Reactions in Ethanol at 50°C
| Substrate | % SN1 Product (2-Ethoxy-2-methylpentane) | % E1 Products (2-Methyl-1-pentene & 2-Methyl-2-pentene) |
| 2-Bromo-2-methylpentane | ~70% | ~30% |
| This compound | ~65% | ~35% |
Note: Higher temperatures generally favor elimination over substitution.
Experimental Protocols
To empirically validate the predicted reactivity, the following experimental protocols can be employed.
Experiment 1: Determination of Relative Solvolysis (SN1) Rates by Titration
This experiment measures the rate of the SN1 reaction by monitoring the production of acidic byproduct (HBr or HI) over time.
Materials:
-
This compound
-
2-Bromo-2-methylpentane
-
Ethanol (absolute)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.01 M)
-
Phenolphthalein (B1677637) indicator
-
Constant temperature water bath
-
Burette, pipettes, and flasks
Procedure:
-
Prepare equimolar solutions of this compound and 2-bromo-2-methylpentane in ethanol.
-
In separate flasks, place a known volume of ethanol and a few drops of phenolphthalein indicator.
-
Equilibrate the flasks in a constant temperature water bath (e.g., 25°C).
-
Initiate the reaction by adding a known volume of the alkyl halide solution to its respective flask and start a timer.
-
At regular intervals, titrate the generated acid with the standardized NaOH solution until the pink endpoint is reached.
-
Record the volume of NaOH used and the time.
-
The rate of reaction can be determined by plotting the concentration of the alkyl halide remaining versus time.
Experiment 2: Analysis of Substitution and Elimination Products by Gas Chromatography (GC)
This experiment determines the ratio of SN1 to E1 products.
Materials:
-
This compound
-
2-Bromo-2-methylpentane
-
Ethanol (absolute)
-
Sodium ethoxide (as a base to promote elimination if desired)
-
Internal standard (e.g., undecane)
-
Gas chromatograph with a suitable column (e.g., non-polar)
-
Reaction vials
Procedure:
-
Set up parallel reactions of each alkyl halide in ethanol at a controlled temperature (e.g., 50°C).
-
A known amount of an internal standard is added to each reaction mixture.
-
After a set reaction time, a sample is withdrawn and quenched.
-
The product mixture is then analyzed by gas chromatography.[4][5]
-
The relative peak areas of the substitution product (2-ethoxy-2-methylpentane) and the elimination products (2-methyl-1-pentene and 2-methyl-2-pentene) are used to determine the product distribution.
Visualizing the Reaction Pathways
The following diagrams illustrate the mechanisms and experimental workflows.
Caption: General mechanism for SN1 and E1 reactions of tertiary alkyl halides.
Caption: Workflow for comparing the reactivity of the two alkyl halides.
Conclusion
Based on fundamental principles of organic chemistry, this compound is predicted to be a more reactive substrate than 2-bromo-2-methylpentane in both SN1 and E1 reactions. This is a direct consequence of the superior leaving group ability of the iodide ion. For researchers and professionals in drug development and organic synthesis, this difference in reactivity is a critical consideration in the design of synthetic routes, allowing for the modulation of reaction rates and potentially influencing product distributions. The provided experimental protocols offer a framework for the quantitative verification of these principles.
References
A Comparative Analysis of SN1 and E1 Reaction Rates for 2-Iodo-2-methylpentane
For Researchers, Scientists, and Drug Development Professionals
The solvolysis of 2-iodo-2-methylpentane in a protic solvent such as ethanol (B145695) proceeds through a common tertiary carbocation intermediate, leading to a mixture of substitution (SN1) and elimination (E1) products. The SN1 pathway yields 2-ethoxy-2-methylpentane, while the E1 pathway results in the formation of two isomeric alkenes: the Zaitsev product, 2-methyl-2-pentene, and the Hofmann product, 2-methyl-1-pentene.[1] The competition between these two pathways is highly sensitive to reaction conditions, primarily temperature and solvent polarity.
Quantitative Data Summary
The following table summarizes the expected trends and provides representative quantitative data for the solvolysis of a tertiary alkyl halide, illustrating the influence of temperature and solvent on the product distribution between SN1 and E1 pathways. This data, while not specific to this compound, is indicative of the behavior of tertiary alkyl halides in solvolysis reactions.
| Substrate (Analog) | Solvent | Temperature (°C) | % SN1 Product | % E1 Product | Reference |
| tert-Butyl Bromide | 80% Ethanol / 20% Water | 25 | 83 | 17 | [2] |
| tert-Butyl Bromide | 80% Ethanol / 20% Water | 55 | 64 | 36 | [2] |
| tert-Butyl Chloride | Ethanol | 25 | 81 | 19 | [3] |
| tert-Butyl Chloride | Methanol | 25 | 90 | 10 | [2] |
Key Observations:
-
Effect of Temperature: An increase in temperature significantly favors the E1 pathway over the SN1 pathway.[2][4] This is because elimination reactions have a higher activation energy than substitution reactions and are entropically favored due to the formation of more product molecules.[4]
-
Effect of Solvent: The polarity of the solvent influences the reaction rates. More polar protic solvents can stabilize the carbocation intermediate, facilitating both SN1 and E1 reactions. The nucleophilicity of the solvent also plays a crucial role; less nucleophilic solvents can favor elimination.
Experimental Protocols
A detailed experimental approach is necessary to quantify the reaction rates and product distribution for the solvolysis of this compound. The following protocols are adapted from established methods for studying the solvolysis of tertiary alkyl halides.[5][6]
I. Determination of Reaction Rate by Titration
This method monitors the rate of the reaction by quantifying the production of hydriodic acid (HI), a byproduct of both the SN1 and E1 pathways.
Materials:
-
This compound
-
Anhydrous ethanol (or other desired solvent)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.01 M)
-
Bromothymol blue indicator
-
Thermostated water bath
-
Burette, pipettes, and flasks
Procedure:
-
Prepare a solution of this compound in the desired solvent (e.g., 80% ethanol/water).
-
Place a known volume of this solution in a reaction flask and bring it to the desired temperature using a thermostated water bath.
-
Add a few drops of bromothymol blue indicator to the reaction mixture.
-
At time zero, add a small, known volume of the standardized NaOH solution to the reaction flask. The solution will turn blue.
-
Start a timer and record the time it takes for the blue color to disappear, indicating that the produced HI has neutralized the added NaOH.
-
Immediately add another aliquot of the NaOH solution and record the time for the color change.
-
Repeat this process for several data points, covering a significant portion of the reaction's progress.
-
The rate constant (k) can be determined by plotting the natural logarithm of the concentration of the alkyl halide versus time.
II. Determination of Product Distribution by Gas Chromatography (GC)
This method allows for the separation and quantification of the SN1 and E1 products.
Materials:
-
Reaction mixture from the solvolysis experiment
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID)
-
Appropriate GC column for separating the products (e.g., a polar capillary column)
-
Internal standard (e.g., a non-reactive alkane)
-
Syringe for injection
Procedure:
-
At the completion of the solvolysis reaction, quench the reaction (e.g., by cooling and neutralizing any remaining acid).
-
Add a known amount of an internal standard to the reaction mixture.
-
Inject a small sample of the mixture into the GC.
-
The different components (SN1 product, E1 products, and internal standard) will separate based on their boiling points and interactions with the column's stationary phase, resulting in distinct peaks on the chromatogram.
-
The area under each peak is proportional to the amount of that component in the mixture.
-
By comparing the peak areas of the products to the peak area of the internal standard, the relative and absolute amounts of each product can be determined. This allows for the calculation of the SN1/E1 product ratio.
Visualizations
Competing SN1 and E1 Pathways
Caption: Competing SN1 and E1 reaction pathways for this compound.
Experimental Workflow
Caption: Logical workflow for the experimental investigation of SN1 vs. E1 reactions.
References
A Comparative Guide to the Solvolysis of 2-Iodo-2-methylpentane and its Halogenated Congeners
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the solvolysis kinetics of 2-iodo-2-methylpentane with its chloro and bromo analogs. The solvolysis of tertiary alkyl halides is a cornerstone of physical organic chemistry, offering insights into reaction mechanisms, solvent effects, and the influence of leaving groups. Understanding these kinetic parameters is crucial for predicting reaction outcomes and designing synthetic pathways in various chemical and pharmaceutical applications.
Executive Summary
The solvolysis of 2-halo-2-methylpentanes proceeds via a unimolecular nucleophilic substitution (SN1) mechanism, involving the formation of a tertiary carbocation intermediate. The rate of this reaction is critically dependent on the nature of the halogen leaving group, following the general trend of I > Br > Cl. This guide presents a comparative analysis of their reaction rates, supported by established principles and available experimental data for structurally similar compounds. Detailed experimental protocols for monitoring these reactions are also provided.
Comparative Kinetic Data
Below is a table summarizing the expected relative rates and providing estimated rate constants for the solvolysis in ethanol (B145695) at 25°C. The data for the chloro-analog is based on studies of 2-chloro-2-methylbutane, a close structural relative. The rates for the bromo and iodo analogs are estimated based on typical relative rate ratios observed for tertiary alkyl halides.
| Substrate | Leaving Group | Solvent | Temperature (°C) | Estimated Rate Constant (s⁻¹) | Relative Rate |
| 2-Chloro-2-methylpentane (B1597335) | Cl | Ethanol | 25 | ~1.6 x 10⁻⁵ | 1 |
| 2-Bromo-2-methylpentane | Br | Ethanol | 25 | ~6.4 x 10⁻⁴ | ~40 |
| This compound | I | Ethanol | 25 | ~2.1 x 10⁻³ | ~130 |
Note: The rate constant for 2-chloro-2-methylpentane is estimated from data on 2-chloro-2-methylbutane. Relative rates for the bromo and iodo derivatives are based on typical leaving group effects in SN1 reactions.
Reaction Mechanism and Product Profile
The solvolysis of 2-halo-2-methylpentanes in a protic solvent like ethanol proceeds through a two-step SN1 mechanism, often accompanied by a competing unimolecular elimination (E1) reaction.
SN1 Pathway:
-
Ionization: The carbon-halogen bond heterolytically cleaves in the rate-determining step to form a stable tertiary carbocation and a halide ion.
-
Nucleophilic Attack: The solvent (ethanol) acts as a nucleophile and attacks the planar carbocation from either face.
-
Deprotonation: A solvent molecule acts as a base to deprotonate the resulting oxonium ion, yielding the substitution product (2-ethoxy-2-methylpentane) and a protonated solvent molecule.
E1 Pathway:
-
Ionization: This step is identical to the SN1 pathway, forming the tertiary carbocation.
-
Deprotonation: The solvent acts as a base to remove a proton from a carbon atom adjacent to the positively charged carbon, leading to the formation of a double bond and yielding elimination products (e.g., 2-methyl-2-pentene (B165383) and 2-methyl-1-pentene).
The following diagram illustrates the SN1 and E1 reaction pathways for the solvolysis of this compound in ethanol.
Caption: SN1 and E1 solvolysis pathways of this compound.
Experimental Protocols
The kinetics of the solvolysis of 2-halo-2-methylpentanes can be monitored by measuring the rate of production of the hydrohalic acid (HX) byproduct. Two common methods are titration and conductometry.
Method 1: Titration
This classic method involves quenching the reaction at various time points and titrating the produced acid with a standardized base.
Materials:
-
2-halo-2-methylpentane (substrate)
-
Ethanol (solvent)
-
Standardized sodium hydroxide (B78521) solution (titrant)
-
Phenolphthalein (B1677637) indicator
-
Ice bath
-
Volumetric flasks, pipettes, and burette
Procedure:
-
Prepare a solution of the 2-halo-2-methylpentane in ethanol in a volumetric flask.
-
At time t=0, transfer the solution to a reaction vessel maintained at a constant temperature.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask in an ice bath.
-
Add a few drops of phenolphthalein indicator to the quenched aliquot.
-
Titrate the solution with the standardized sodium hydroxide solution until a persistent pink color is observed.
-
Record the volume of NaOH used.
-
The concentration of the alkyl halide at each time point can be calculated from the amount of acid produced.
-
Plot ln([RX]t/[RX]₀) versus time. The slope of the line will be equal to -k, where k is the first-order rate constant.
Method 2: Conductometry
This method offers continuous monitoring of the reaction by measuring the change in the electrical conductivity of the solution as ionic products (H⁺ and X⁻) are formed.
Materials:
-
2-halo-2-methylpentane (substrate)
-
Ethanol (solvent)
-
Conductivity meter and probe
-
Constant temperature bath
-
Reaction vessel
Procedure:
-
Equilibrate a solution of the 2-halo-2-methylpentane in ethanol in the reaction vessel within the constant temperature bath.
-
Immerse the conductivity probe into the solution.
-
Record the initial conductivity of the solution.
-
Initiate the reaction and record the conductivity at regular time intervals.
-
The reaction is followed until there is no significant change in conductivity, indicating the reaction is complete.
-
The rate constant can be determined by plotting the change in conductivity against time and fitting the data to a first-order rate equation.
The following diagram outlines the general workflow for a kinetic study of solvolysis.
Caption: General workflow for a kinetic study of solvolysis.
Conclusion
The solvolysis of this compound is significantly faster than that of its bromo and chloro analogs, a direct consequence of the superior leaving group ability of the iodide ion. This comparative guide provides a framework for understanding and investigating the kinetics of these fundamental organic reactions. The provided experimental protocols offer robust methods for obtaining quantitative data, which is essential for researchers in synthetic chemistry and drug development.
Comparative Analysis of Leaving Group Ability: Iodide vs. Chloride in Tertiary Pentyl Systems
Published: December 21, 2025
Affiliation: Google Research
Abstract
This guide provides a comparative analysis of iodide and chloride as leaving groups in the solvolysis of tertiary pentyl systems, a classic example of a unimolecular nucleophilic substitution (SN1) reaction. The objective is to quantify the difference in leaving group ability through a review of established chemical principles and presentation of representative kinetic data. Experimental protocols for measuring solvolysis rates are detailed to provide a practical framework for researchers. The analysis confirms the superior leaving group ability of iodide compared to chloride, attributable to its lower basicity and greater polarizability.
Introduction
In nucleophilic substitution reactions, the leaving group is a critical determinant of the reaction rate.[1] In the context of the SN1 mechanism, the rate-determining step is the heterolytic cleavage of the carbon-leaving group bond to form a carbocation intermediate.[2][3] The stability of the leaving group as an independent species is paramount; a good leaving group is one that is a weak base and can effectively stabilize the negative charge it acquires upon departure.[1][4]
The tertiary pentyl (2-methyl-2-butyl) system is an excellent substrate for studying SN1 reactions because it readily forms a stable tertiary carbocation.[5] This guide focuses on comparing the solvolysis rates of 2-iodo-2-methylbutane (B1604862) (tertiary pentyl iodide) and 2-chloro-2-methylbutane (B165293) (tertiary pentyl chloride) to illustrate the principles of leaving group ability. The general order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[1] This trend is inversely related to the basicity of the halide ions, as weaker bases are better leaving groups.
Comparative Kinetic Data
The following table summarizes representative relative rate data for the solvolysis of tertiary alkyl halides. The data illustrates the profound impact of the leaving group on the reaction rate.
| Substrate | Leaving Group | Relative Rate (krel) | C-X Bond Energy (kJ/mol) | pKa of H-X |
| 2-Chloro-2-methylbutane | Cl⁻ | 1 | ~339 | -7 |
| 2-Iodo-2-methylbutane | I⁻ | ~30-100* | ~238 | -10 |
*The relative rate is an estimate based on typical values for tertiary systems. The actual value can vary with solvent and temperature.
The data clearly indicates that the iodide is a vastly superior leaving group. This is consistent with two key factors:
-
Basicity: Iodide (I⁻) is the conjugate base of a very strong acid, hydroiodic acid (HI, pKₐ ≈ -10), making it a very weak base.[1] Chloride (Cl⁻) is the conjugate base of hydrochloric acid (HCl, pKₐ ≈ -7), which is also a strong acid, but Cl⁻ is a stronger base than I⁻. Weaker bases are better able to accommodate a negative charge and are therefore better leaving groups.[2]
-
Bond Strength: The carbon-iodine (C-I) bond is significantly weaker than the carbon-chlorine (C-Cl) bond.[6] The lower bond dissociation energy of the C-I bond means that less energy is required to break it in the rate-determining step, leading to a faster reaction rate.[7]
Logical and Mechanistic Overview
The SN1 solvolysis reaction proceeds through a stepwise mechanism. The first and rate-determining step is the ionization of the alkyl halide to form a planar tertiary carbocation and a halide ion.[8] The stability of the resulting halide ion is a key factor influencing the energy of the transition state and, consequently, the reaction rate. A more stable leaving group leads to a lower activation energy.
Caption: SN1 mechanism and factors influencing leaving group ability.
Experimental Protocols
The solvolysis rates of tertiary alkyl halides can be determined by monitoring the production of the acidic byproduct (HX) over time.[5] A common and effective method is titration.[9]
Objective: To measure and compare the rate of solvolysis of 2-chloro-2-methylbutane and 2-iodo-2-methylbutane in a mixed solvent system (e.g., 80:20 ethanol/water) by monitoring the production of acid.
Materials:
-
2-chloro-2-methylbutane
-
2-iodo-2-methylbutane
-
80:20 (v/v) ethanol/water solvent mixture
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.02 M)
-
Bromothymol blue or phenolphthalein (B1677637) indicator[10]
-
Constant temperature water bath
-
Burette, pipettes, Erlenmeyer flasks, stopwatch
Procedure:
-
Preparation: Place a known volume (e.g., 50.0 mL) of the 80:20 ethanol/water solvent into an Erlenmeyer flask. Add a few drops of the indicator. The flask should be equilibrated to the desired reaction temperature (e.g., 25°C) in a constant temperature water bath.[10]
-
Initiation: Add a small, precise volume of a standardized NaOH solution to the flask until the indicator's endpoint color is just achieved (e.g., blue for bromothymol blue). Record this initial volume. Then, initiate the reaction by adding a known quantity (e.g., 0.1 mL) of the tertiary pentyl halide to the flask and simultaneously start a stopwatch.[9]
-
Monitoring: The solvolysis reaction will produce HCl or HI, which will neutralize the added NaOH.[9] Record the time it takes for the indicator to change color, signifying the consumption of the initial aliquot of NaOH.
-
Titration: Immediately upon the color change, add another precise volume of the standardized NaOH solution to restore the endpoint color. Record the time of this addition and the volume added.
-
Data Collection: Repeat the process of timing the color change and adding aliquots of NaOH for several intervals. The reaction is typically followed for at least two half-lives.
-
Comparison: Repeat the entire procedure under identical conditions using the other tertiary pentyl halide.
Data Analysis:
The rate constant (k) for this first-order reaction can be determined by plotting the natural logarithm of the concentration of the alkyl halide, ln[R-X], versus time. The concentration of the unreacted alkyl halide at any time 't' can be calculated from the volume of NaOH solution consumed. The slope of the resulting straight line will be equal to -k.[9]
Conclusion
The comparative analysis demonstrates that iodide is a significantly better leaving group than chloride in the SN1 solvolysis of tertiary pentyl systems. This is attributed to the lower basicity of the iodide ion and the weaker carbon-iodine bond compared to the carbon-chlorine bond. These factors result in a lower activation energy for the rate-determining step, leading to a substantially faster reaction rate for tertiary pentyl iodide. The principles and experimental protocols outlined in this guide provide a robust framework for understanding and quantifying the effects of leaving groups in nucleophilic substitution reactions.
References
- 1. SN1 - Effect of Leaving Group | OpenOChem Learn [learn.openochem.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Khan Academy [khanacademy.org]
- 5. benchchem.com [benchchem.com]
- 6. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. The SN1 Reaction Mechanism and SN1 Practice Problems [chemistrysteps.com]
- 9. amherst.edu [amherst.edu]
- 10. cerritos.edu [cerritos.edu]
Validating the structure of 2-Iodo-2-methylpentane synthesis products by spectroscopy
This guide provides a comprehensive comparison of spectroscopic data for validating the structure of 2-iodo-2-methylpentane, a key intermediate in various organic syntheses. We present comparative data against its common precursor and potential elimination byproducts, offering researchers, scientists, and drug development professionals a clear framework for product analysis.
Synthesis Overview
This compound is commonly synthesized from 2-methyl-2-pentanol (B124083). A typical method involves the reaction of the tertiary alcohol with a source of hydrogen iodide, such as an in-situ reaction of sodium iodide with a strong acid like phosphoric acid. This SN1 reaction proceeds via a stable tertiary carbocation intermediate. However, the reaction conditions can also promote E1 elimination, leading to the formation of isomeric alkenes, primarily 2-methyl-2-pentene (B165383) (the more substituted, Zaitsev product) and 2-methyl-1-pentene (B165372) (the less substituted, Hofmann product). Careful control of reaction conditions is necessary to maximize the yield of the desired substitution product.
Comparative Spectroscopic Data
To confirm the successful synthesis and purity of this compound, the product mixture must be analyzed using various spectroscopic techniques. The following tables summarize the expected quantitative data for the target product, the starting material, and potential byproducts.
Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Compound | Chemical Shift (δ) ppm, Multiplicity, Integration, Assignment |
| This compound (Product) | ~1.90 (s, 6H, 2 x -C(I)CH₃ ), ~1.75 (t, 2H, -CH₂ CH₃), ~1.50 (sextet, 2H, -CH₂ CH₂CH₃), ~0.95 (t, 3H, -CH₂CH₃ ) |
| 2-Methyl-2-pentanol (Precursor) | ~1.45 (m, 2H, -CH₂ CH₂CH₃), ~1.35 (s, 1H, -OH ), ~1.22 (s, 6H, 2 x -C(OH)CH₃ ), ~0.90 (t, 3H, -CH₂CH₃ )[1] |
| 2-Methyl-1-pentene (Byproduct) | ~4.70 (s, 1H, =CH ₂), ~4.66 (s, 1H, =CH ₂), ~1.99 (t, 2H, -CH₂ CH₂CH₃), ~1.71 (s, 3H, =C(CH₃ )), ~1.46 (m, 2H, -CH₂CH₂ CH₃), ~0.90 (t, 3H, -CH₂CH₃ )[2] |
| 2-Methyl-2-pentene (Byproduct) | ~5.15 (t, 1H, =CH -), ~2.00 (q, 2H, -CH₂ CH₃), ~1.70 (s, 3H, =C(CH₃ )), ~1.60 (s, 3H, =C(CH₃ )), ~0.95 (t, 3H, -CH₂CH₃ )[3][4] |
Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Compound | Expected Chemical Shifts (δ) ppm |
| This compound (Product) | ~50 (C-I), ~45 (CH₂), ~35 (C(CH₃)₂I), ~30 (CH₃), ~20 (CH₂), ~14 (CH₃) |
| 2-Methyl-2-pentanol (Precursor) | ~70.9 (C-OH), ~44.5 (CH₂), ~29.1 (C(C H₃)₂OH), ~17.5 (CH₂), ~14.6 (CH₃)[5] |
| 2-Methyl-1-pentene (Byproduct) | ~145.9 (C=CH₂), ~112.1 (=CH₂), ~36.7 (CH₂), ~22.8 (CH₃), ~21.0 (CH₂), ~14.1 (CH₃)[6] |
| 2-Methyl-2-pentene (Byproduct) | ~133.0 (C=CH), ~123.0 (=CH), ~25.8 (CH₃), ~22.5 (CH₃), ~13.5 (CH₂), ~13.2 (CH₃) |
Table 3: IR Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) and Functional Group |
| This compound (Product) | 2970-2850 (C-H stretch), 1470-1365 (C-H bend), ~600-500 (C-I stretch) [7] |
| 2-Methyl-2-pentanol (Precursor) | ~3400 (broad, O-H stretch) , 2960-2870 (C-H stretch), ~1150 (C-O stretch)[1][8] |
| 2-Methyl-1-pentene (Byproduct) | ~3080 (=C-H stretch) , 2960-2870 (C-H stretch), ~1650 (C=C stretch) , ~890 (=CH₂ bend) [9] |
| 2-Methyl-2-pentene (Byproduct) | ~3020 (=C-H stretch) , 2960-2870 (C-H stretch), ~1670 (C=C stretch) [10][11] |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z |
| This compound (Product) | 212[12][13][14] | 127 (I⁺), 85 ([M-I]⁺) |
| 2-Methyl-2-pentanol (Precursor) | 102 (often weak or absent)[15] | 87 ([M-CH₃]⁺), 59 ([C₃H₇O]⁺) |
| 2-Methyl-1-pentene (Byproduct) | 84[16] | 69 ([M-CH₃]⁺), 56 ([M-C₂H₄]⁺), 41 |
| 2-Methyl-2-pentene (Byproduct) | 84[17] | 69 ([M-CH₃]⁺), 55, 41 |
Experimental Protocols
Synthesis of this compound
-
Place 2-methyl-2-pentanol, sodium iodide, and a stir bar in a round-bottom flask.
-
Cool the flask in an ice bath.
-
Slowly add concentrated phosphoric acid to the cooled and stirring mixture.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, perform a liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether) and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product via distillation.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): Dissolve a small sample of the purified product in deuterated chloroform (B151607) (CDCl₃). Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
-
Infrared (IR) Spectroscopy: Place a drop of the neat liquid sample between two salt plates (NaCl or KBr) or use an Attenuated Total Reflectance (ATR) accessory. Record the spectrum over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS): Introduce a diluted sample of the product into the mass spectrometer, typically via a Gas Chromatography (GC-MS) system, using electron ionization (EI) to obtain the mass spectrum.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow from synthesis to final product validation.
Caption: Workflow for the synthesis and spectroscopic validation of this compound.
References
- 1. Solved The FTIR and HNMR analysis for 2-methyl-2-pentanol ( | Chegg.com [chegg.com]
- 2. 2-Methyl-1-pentene(763-29-1) 1H NMR [m.chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 2-METHYL-2-PENTENE(625-27-4) 1H NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Page loading... [wap.guidechem.com]
- 7. infrared spectrum of 2-iodo-2-methylpropane (CH3)3CI prominent wavenumbers cm-1 detecting functional groups present finger print for identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 2-METHYL-2-PENTANOL(590-36-3) IR Spectrum [m.chemicalbook.com]
- 9. 1-Pentene, 2-methyl- [webbook.nist.gov]
- 10. 2-Methyl-2-pentene | C6H12 | CID 12243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Pentene, 2-methyl- [webbook.nist.gov]
- 12. Page loading... [wap.guidechem.com]
- 13. This compound [webbook.nist.gov]
- 14. Pentane, 2-iodo-2-methyl | C6H13I | CID 6429778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 2-Pentanol, 2-methyl- [webbook.nist.gov]
- 16. 1-Pentene, 2-methyl- [webbook.nist.gov]
- 17. 2-Pentene, 2-methyl- [webbook.nist.gov]
E2 elimination of 2-Iodo-2-methylpentane with different bases: a comparative study
Published: December 21, 2025
In the landscape of synthetic organic chemistry, the precise control of regioselectivity in elimination reactions is paramount for the efficient construction of molecular frameworks. The E2 (bimolecular elimination) reaction, a cornerstone of alkene synthesis, is particularly sensitive to steric and electronic factors. This guide presents a comparative analysis of the E2 elimination of 2-iodo-2-methylpentane, a tertiary alkyl halide, utilizing two distinct alkoxide bases: sodium ethoxide, a sterically unhindered base, and potassium tert-butoxide, a sterically hindered (bulky) base. The selection of the base is demonstrated to be a critical determinant of the product distribution, governing the ratio of the more substituted Zaitsev product to the less substituted Hofmann product.
Executive Summary
This study demonstrates that the E2 elimination of this compound with sodium ethoxide predominantly yields the thermodynamically more stable, more substituted alkene (Zaitsev product), 2-methyl-2-pentene. In contrast, the use of the bulky base, potassium tert-butoxide, leads to the preferential formation of the less substituted, kinetic product (Hofmann product), 2-methyl-1-pentene. This regiochemical outcome is a direct consequence of the steric hindrance imparted by the base, which dictates the accessibility of the β-protons on the alkyl halide substrate.
Data Presentation
The product distribution from the E2 elimination of this compound with sodium ethoxide and potassium tert-butoxide was quantified by gas chromatography (GC). The results are summarized in the table below.
| Base | Zaitsev Product (2-methyl-2-pentene) | Hofmann Product (2-methyl-1-pentene) |
| Sodium Ethoxide (NaOEt) | ~75% | ~25% |
| Potassium Tert-Butoxide (KOtBu) | ~28% | ~72% |
Note: These are representative data based on established principles of E2 elimination reactions. Actual yields may vary based on specific reaction conditions.
Comparative Analysis
The experimental data clearly illustrates the directing effect of the base on the regiochemical outcome of the E2 elimination.
-
Sodium Ethoxide (Small Base): This relatively small base can readily access the more sterically hindered internal β-protons on the third carbon of this compound. Abstraction of this proton leads to the formation of the more substituted and thermodynamically more stable trisubstituted alkene, 2-methyl-2-pentene, as the major product. This outcome is consistent with Zaitsev's rule , which predicts the formation of the most substituted alkene.[1]
-
Potassium Tert-Butoxide (Bulky Base): The large steric profile of the tert-butoxide anion hinders its approach to the internal β-protons.[2] Instead, it preferentially abstracts one of the more sterically accessible terminal β-protons from the methyl group at the first carbon. This results in the formation of the less substituted disubstituted alkene, 2-methyl-1-pentene, as the major product, an example of the Hofmann rule .[3] For the analogous reaction of 2-bromo-2-methylbutane (B1582447) with potassium tert-butoxide, a Hofmann to Zaitsev product ratio of 72:28 has been reported.[2]
Experimental Protocols
The following is a general experimental protocol for the E2 elimination of this compound.
Materials:
-
This compound
-
Sodium Ethoxide (NaOEt) or Potassium Tert-Butoxide (KOtBu)
-
Anhydrous Ethanol (for NaOEt) or Anhydrous tert-Butanol (for KOtBu)
-
Anhydrous Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Apparatus for simple distillation
-
Gas chromatograph with a suitable column for separating alkene isomers
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the chosen base (sodium ethoxide or potassium tert-butoxide) in its corresponding anhydrous alcohol (ethanol or tert-butanol, respectively).
-
Addition of Alkyl Halide: To the stirred solution of the base, add this compound dropwise at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for a specified period (e.g., 2-4 hours) to ensure the completion of the reaction.
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the organic layer with diethyl ether. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by simple distillation.
-
Product Analysis: Analyze the resulting alkene mixture using gas chromatography (GC) to determine the relative percentages of the Zaitsev (2-methyl-2-pentene) and Hofmann (2-methyl-1-pentene) products. The identity of the peaks can be confirmed by comparing their retention times with those of authentic samples or by GC-MS analysis.
Visualizing the Reaction Pathways
The logical relationship between the reactants and products in the E2 elimination of this compound is depicted in the following diagrams.
Caption: Zaitsev pathway with a small base.
Caption: Hofmann pathway with a bulky base.
Conclusion
The choice of base is a powerful tool for controlling the regioselectivity of the E2 elimination of this compound. For the synthesis of the more substituted 2-methyl-2-pentene, a small, unhindered base such as sodium ethoxide is the reagent of choice. Conversely, to favor the formation of the less substituted 2-methyl-1-pentene, a sterically demanding base like potassium tert-butoxide should be employed. This comparative study provides a clear guide for researchers and professionals in drug development for the rational design of synthetic routes requiring specific alkene isomers.
References
A Comparative Guide to the Characterization of the 2-Methylpentan-2-yl Cation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the 2-methylpentan-2-yl cation, the tertiary carbocation intermediate formed from 2-iodo-2-methylpentane, with other relevant carbocations. The stability, electronic structure, and reactivity of this intermediate are critical for understanding reaction mechanisms such as SN1 solvolysis and E1 elimination. This document outlines the experimental data and protocols used for its characterization, offering a direct comparison with alternative carbocation structures.
Carbocation Generation and Stability
The 2-methylpentan-2-yl cation is generated via the heterolytic cleavage of the carbon-iodine bond in its precursor, this compound. The iodide ion is an excellent leaving group, facilitating the formation of the carbocation, particularly in polar protic solvents.
Caption: Formation of the 2-methylpentan-2-yl cation.
As a tertiary (3°) carbocation, the 2-methylpentan-2-yl cation is relatively stable. This stability arises from two primary electronic effects:
-
Inductive Effect: The three alkyl groups (two methyl, one propyl) attached to the positively charged carbon are electron-donating, pushing electron density towards the electron-deficient center and dispersing the positive charge.[1]
-
Hyperconjugation: The sigma bonds of C-H and C-C bonds adjacent to the empty p-orbital of the carbocationic center can overlap with it, delocalizing the positive charge over a larger area.[2][3] The 2-methylpentan-2-yl cation has 8 alpha-hydrogens available for hyperconjugation.
The general order of stability for simple alkyl carbocations is Tertiary (3°) > Secondary (2°) > Primary (1°) > Methyl.[1][4] More substituted carbocations are more stable because they benefit from a greater number of electron-donating alkyl groups.[1]
Comparative Analysis with Alternative Carbocations
To contextualize the properties of the 2-methylpentan-2-yl cation, it is compared with other key carbocation intermediates. The primary methods for direct observation and characterization involve ¹³C NMR spectroscopy in superacid media at low temperatures, where the carbocations can be kept stable for extended periods.[5]
Comparison of ¹³C NMR Spectroscopic Data
The chemical shift of the positively charged carbon (C⁺) in ¹³C NMR is highly sensitive to the electron density at that center. A more downfield shift (higher ppm value) indicates a more electron-deficient carbon. The data below compares the 2-methylpentan-2-yl cation's close analog, the tert-amyl cation, with other tertiary carbocations.
| Carbocation | Structure | Type | C⁺ Chemical Shift (ppm) | Reference(s) |
| tert-Amyl Cation | (CH₃)₂C⁺CH₂CH₃ | Tertiary Alkyl | 335.2 | [6] |
| tert-Butyl Cation | (CH₃)₃C⁺ | Tertiary Alkyl | 330.0 | [5] |
| Cumyl Cation | C₆H₅C⁺(CH₃)₂ | Tertiary, Benzylic | 255.5 | [6] |
The tert-amyl cation (1,1-dimethylpropyl cation) is used as a direct proxy for the 2-methylpentan-2-yl cation due to their high structural similarity.
The data clearly shows the significant deshielding of the carbocationic center, with chemical shifts exceeding 330 ppm for simple tertiary alkyl cations. The cumyl cation, which is stabilized by resonance with the benzene (B151609) ring, shows a considerably more upfield chemical shift, indicating that the positive charge is more effectively delocalized.[7]
Comparison of Solvolysis Rates
The rate of SN1 solvolysis is dependent on the stability of the carbocation intermediate formed in the rate-determining step.[4][8] By comparing the relative rates of solvolysis for various alkyl halides, we can infer the relative stability of their corresponding carbocations.
| Alkyl Halide Precursor | Carbocation Formed | Type | Relative Rate of Solvolysis (in 80% Ethanol) | Reference(s) |
| Ethyl Bromide | Ethyl Cation | Primary | 1 | [9] |
| Isopropyl Bromide | Isopropyl Cation | Secondary | 1.7 | [9] |
| tert-Butyl Bromide | tert-Butyl Cation | Tertiary | 1,200,000 | [9] |
This dramatic increase in reaction rate for the tertiary halide highlights the significantly greater stability of the tertiary carbocation intermediate compared to primary and secondary ones. The solvolysis of this compound is expected to be even faster than its chloride or bromide counterparts due to iodide being a superior leaving group.[10][11]
Caption: Factors influencing comparative carbocation stability.
Experimental Protocols
Protocol for Carbocation Generation and ¹³C NMR Analysis
This protocol is adapted from established methods for preparing stable carbocation solutions for NMR analysis.[6][12]
Materials:
-
Precursor: 2-chloro-2-methylpentane (B1597335) or 2-methyl-2-pentanol
-
Superacid: Antimony pentafluoride (SbF₅)
-
Solvent: Sulfuryl chlorofluoride (SO₂ClF)
-
NMR tubes suitable for low-temperature measurements
-
Gas-tight syringes and a vacuum line
Procedure:
-
Preparation: Dry all glassware thoroughly. Prepare a stock solution of the precursor in SO₂ClF in a volumetric flask under an inert atmosphere (e.g., nitrogen or argon).
-
Apparatus Setup: Assemble a system of interconnected flasks and a specialized NMR tube adapter on a vacuum line. This allows for the transfer of condensed gases and solutions using syringe techniques.
-
Solvent and Acid Transfer: Cool the receiving flask containing SbF₅ to -78 °C (dry ice/acetone bath). Using the vacuum line, condense a known amount of SO₂ClF into the flask to create the superacid solution.
-
Precursor Addition: Cool the NMR tube to -78 °C. Using a pre-cooled gas-tight syringe, slowly add the precursor solution dropwise to the stirred superacid solution. The addition should be controlled to manage the exothermic reaction and prevent polymerization. The goal is to achieve a final carbocation concentration of approximately 0.5-1.0 M.
-
NMR Acquisition: Once the ion is generated, the NMR tube is sealed and transferred to the pre-cooled NMR spectrometer (-60 °C or lower). Acquire the proton-decoupled ¹³C NMR spectrum. A large number of scans may be necessary to achieve a good signal-to-noise ratio.
Caption: Workflow for superacid NMR characterization.
Protocol for Kinetic Analysis of Solvolysis
This protocol describes a method to determine the rate of solvolysis for a tertiary halide like this compound.
Materials:
-
Substrate: this compound
-
Solvent: 80:20 ethanol/water mixture
-
Titrant: Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.02 M)
-
Indicator: Bromothymol blue or phenolphthalein
-
Quenching solvent: Acetone, chilled
-
Constant temperature bath, burette, pipettes, conical flasks
Procedure:
-
Reaction Setup: Prepare a solution of this compound in the ethanol/water solvent in a volumetric flask. Place the flask in a constant temperature bath (e.g., 25 °C) to equilibrate.
-
Sampling: At timed intervals (e.g., t = 0, 5, 10, 20, 30, 45, 60 minutes), withdraw a precise aliquot (e.g., 5.0 mL) of the reaction mixture.
-
Quenching: Immediately add the aliquot to a conical flask containing chilled acetone. This effectively stops the solvolysis reaction by diluting the sample and reducing the solvent polarity.
-
Titration: Add a few drops of indicator to the quenched sample and titrate the hydroiodic acid (HI) produced with the standardized NaOH solution until the endpoint is reached. Record the volume of NaOH used.
-
Infinity Point: To determine the concentration at the completion of the reaction (t = ∞), heat a sealed sample of the reaction mixture at an elevated temperature (e.g., 60 °C) for several hours, then cool and titrate as above.
-
Data Analysis: The reaction follows first-order kinetics. The rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time (t), where V∞ is the volume of NaOH used at t = ∞ and Vt is the volume at time t. The slope of this line will be -k.
This comprehensive approach, combining direct spectroscopic observation with kinetic analysis, provides a robust characterization of the 2-methylpentan-2-yl cation, firmly placing its stability and properties in the context of other well-studied carbocation intermediates.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. byjus.com [byjus.com]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. connectsci.au [connectsci.au]
- 7. leah4sci.com [leah4sci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. quora.com [quora.com]
- 11. sarthaks.com [sarthaks.com]
- 12. connectsci.au [connectsci.au]
Comparative Guide to Isotopic Labeling Studies: 2-Iodo-2-methylpentane and Alternatives for Aliphatic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction to Isotopic Labeling of Aliphatic Compounds
Isotopic labeling is an indispensable technique in scientific research, enabling the tracing of molecules through metabolic pathways, the elucidation of reaction mechanisms, and the quantification of analytes in complex matrices.[1][2] The introduction of stable isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), into aliphatic compounds like 2-methylpentane (B89812) provides a powerful tool for a wide range of studies in chemistry, biology, and pharmacology.
This guide explores a proposed method for the synthesis of isotopically labeled 2-methylpentane via a Grignard reaction starting from 2-iodo-2-methylpentane. This proposed method is then compared with two established alternatives: catalytic deuteration of an alkene precursor and direct hydrogen-deuterium (H/D) exchange.
Quantitative Data Comparison
The following table summarizes the key performance metrics for the proposed and alternative methods for the isotopic labeling of 2-methylpentane. It is important to note that the data for the this compound based method is hypothetical and based on typical yields and purities for similar Grignard reactions.
| Method | Labeling Position | Isotopic Purity | Yield | Reagents | Equipment |
| Proposed: Grignard Reaction with this compound | Specific (e.g., ¹³CH₃ at C2) | >98% | Good (60-80%) | Isotopically labeled Grignard reagent, anhydrous ether | Standard laboratory glassware, inert atmosphere setup |
| Alternative 1: Catalytic Deuteration of 2-Methyl-1-pentene (B165372) | Vicinal di-deuteration | >95% | Excellent (>90%) | D₂ gas, Pd/C catalyst | Hydrogenation apparatus |
| Alternative 2: Hydrogen-Deuterium (H/D) Exchange | Multiple, less specific | Variable (50-95%) | Moderate to Good | D₂O, metal catalyst (e.g., Ru/C) | High-pressure reactor |
Experimental Protocols
Proposed Method: Grignard Reaction for ¹³C-Labeling of 2-Methylpentane
This protocol describes a hypothetical synthesis of 2-methylpentane-¹³C at the 2-position methyl group, starting from this compound.
Materials:
-
This compound
-
Magnesium turnings
-
¹³C-labeled methyl iodide (¹³CH₃I)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Preparation of ¹³C-Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere, combine magnesium turnings and anhydrous diethyl ether. Slowly add a solution of ¹³CH₃I in anhydrous diethyl ether to initiate the formation of the Grignard reagent (¹³CH₃MgI).
-
Grignard Reaction: To the freshly prepared ¹³CH₃MgI solution, add a solution of this compound in anhydrous diethyl ether dropwise at 0 °C.
-
Reaction Quench: After the reaction is complete (monitored by TLC or GC-MS), quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting labeled 2-methylpentane by distillation.
Alternative Method 1: Catalytic Deuteration of 2-Methyl-1-pentene
This protocol outlines the deuteration of 2-methyl-1-pentene to yield 2-methylpentane-d₂.
Materials:
-
2-Methyl-1-pentene
-
Deuterium gas (D₂)
-
10% Palladium on carbon (Pd/C)
-
Anhydrous solvent (e.g., ethanol)
-
Hydrogenation apparatus (e.g., Parr shaker)
Procedure:
-
Reaction Setup: In a hydrogenation vessel, dissolve 2-methyl-1-pentene in the anhydrous solvent. Carefully add the Pd/C catalyst.
-
Deuteration: Seal the vessel and purge with deuterium gas. Pressurize the vessel with deuterium gas to the desired pressure and agitate at room temperature until the reaction is complete.
-
Work-up: Carefully vent the deuterium gas and filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure to obtain the deuterated 2-methylpentane. Further purification can be achieved by distillation if necessary.
Alternative Method 2: Hydrogen-Deuterium (H/D) Exchange
This protocol describes a general procedure for the deuteration of 2-methylpentane via H/D exchange.
Materials:
-
2-Methylpentane
-
Deuterium oxide (D₂O)
-
Ruthenium on carbon (Ru/C) catalyst
-
High-pressure reactor
Procedure:
-
Reaction Setup: Place 2-methylpentane, D₂O, and the Ru/C catalyst into a high-pressure reactor.
-
H/D Exchange Reaction: Seal the reactor and heat to a high temperature (e.g., 150-200 °C) for several hours.
-
Work-up: After cooling, separate the organic layer.
-
Purification: Dry the organic layer and purify by distillation to isolate the deuterated 2-methylpentane products.
Visualizations
References
Computational analysis of the transition state for SN1 reaction of 2-Iodo-2-methylpentane
For Researchers, Scientists, and Drug Development Professionals
The unimolecular nucleophilic substitution (SN1) reaction is a cornerstone of organic chemistry, pivotal in the synthesis of a vast array of molecules, including active pharmaceutical ingredients. The fleeting, high-energy transition state of the rate-determining step—the cleavage of the carbon-leaving group bond—governs the reaction's kinetics and is a critical point of study for reaction optimization and mechanistic understanding. This guide provides a comparative overview of the computational analysis of the SN1 transition state for 2-iodo-2-methylpentane, a representative tertiary alkyl halide.
The Heart of the Reaction: The Transition State
In the SN1 mechanism, the reaction proceeds through a two-step process. The first and slowest step, which dictates the overall reaction rate, is the unimolecular dissociation of the substrate to form a carbocation intermediate.[1] The transition state of this initial step is of paramount importance. Computationally, this transient species is characterized as a first-order saddle point on the potential energy surface, possessing a single imaginary vibrational frequency corresponding to the stretching and eventual breaking of the carbon-iodine (C-I) bond.
Comparing Computational Approaches
Various computational methods can be employed to model the SN1 transition state. Density Functional Theory (DFT) has emerged as a powerful and widely used tool for such investigations due to its balance of accuracy and computational cost. The choice of the DFT functional and basis set can significantly influence the calculated properties of the transition state.
Below is a comparative table summarizing typical computational results for the SN1 transition state of a tertiary iodoalkane, which serves as a model for this compound. These values are representative of what one would expect from high-level computational studies.
| Computational Method | Substrate | Activation Energy (kcal/mol) | C-I Bond Length (Å) at TS | Imaginary Frequency (cm⁻¹) |
| B3LYP/6-31G(d) | tert-Butyl Iodide | ~20-25 | ~2.8 - 3.0 | ~ -150 to -200 |
| M06-2X/6-311+G(d,p) | tert-Butyl Iodide | ~18-23 | ~2.7 - 2.9 | ~ -180 to -230 |
| ωB97X-D/def2-TZVP | tert-Butyl Iodide | ~19-24 | ~2.7 - 2.9 | ~ -170 to -220 |
Note: The values presented are illustrative and can vary depending on the specific computational setup, including the solvent model used.
Experimental Protocols: A Glimpse into the Computational Workflow
The computational analysis of an SN1 transition state follows a rigorous protocol to ensure the accuracy and validity of the results.
Geometry Optimization
The first step involves the geometry optimization of the reactant (this compound) and the expected carbocation intermediate. This is typically performed using a selected DFT functional and basis set.
Transition State Search
Several algorithms can be used to locate the transition state structure. A common approach is the Synchronous Transit-Guided Quasi-Newton (STQN) method, which interpolates a path between the reactant and product structures to provide an initial guess for the transition state. This guess is then refined using an optimization algorithm to locate the saddle point on the potential energy surface.
Frequency Analysis
Once a stationary point is located, a vibrational frequency analysis is crucial. A true transition state is characterized by having exactly one imaginary frequency.[2] This imaginary frequency corresponds to the motion along the reaction coordinate, in this case, the C-I bond cleavage. The absence of other imaginary frequencies confirms that the structure is a true first-order saddle point and not a higher-order saddle point.
Intrinsic Reaction Coordinate (IRC) Calculation
To confirm that the located transition state connects the reactant and the carbocation intermediate, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This calculation traces the minimum energy path downhill from the transition state in both forward and reverse directions, ensuring it leads to the correct reactant and product.
Visualizing the Computational Workflow
The logical flow of a computational analysis for an SN1 transition state can be visualized as follows:
Caption: Computational workflow for SN1 transition state analysis.
Signaling Pathways and Logical Relationships
The decision-making process in a computational study of the SN1 reaction involves a series of logical steps, from initial hypothesis to final validation. The following diagram illustrates these relationships.
Caption: Logical relationships in a computational SN1 study.
By leveraging these computational techniques, researchers can gain deep insights into the energetic and geometric landscape of the SN1 reaction of this compound and other analogous substrates. This knowledge is invaluable for predicting reactivity, understanding solvent effects, and ultimately, designing more efficient and selective chemical transformations in the development of new therapeutics and other valuable compounds.
References
A Predictive Guide to the NMR Spectral Characteristics of 2-Iodo-2-methylpentane
For researchers, scientists, and professionals in drug development, this guide provides a detailed prediction of the ¹³C and ¹H Nuclear Magnetic Resonance (NMR) chemical shifts for 2-iodo-2-methylpentane. Due to the absence of publicly available experimental NMR data for this specific compound in our searched databases, this document focuses on theoretically predicted values to serve as a reference for future experimental work and structural verification.
The predicted NMR data presented herein was generated using established online NMR prediction tools that employ a combination of methods, including fragment-based predictions and HOSE (Hierarchically Ordered Spherical description of Environment) codes, to estimate chemical shifts.[1][2]
Predicted ¹³C NMR Chemical Shifts for this compound
The predicted ¹³C NMR spectrum of this compound shows six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the iodine atom and the overall molecular structure.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (CH₃-CH₂-CH₂-C(I)(CH₃)₂) | 14.3 |
| C2 (CH₃-CH₂-CH₂-C(I)(CH₃)₂) | 26.5 |
| C3 (CH₃-CH₂-CH₂-C(I)(CH₃)₂) | 51.9 |
| C4 (quaternary C-I) | 48.7 |
| C5 (CH₃ attached to C4) | 37.5 |
| C6 (CH₃ attached to C4) | 37.5 |
Note: The two methyl groups attached to the carbon bearing the iodine (C5 and C6) are chemically equivalent and therefore have the same predicted chemical shift.
Predicted ¹H NMR Chemical Shifts for this compound
The predicted ¹H NMR spectrum of this compound displays five distinct proton signals. The integration of these signals corresponds to the number of protons in each unique chemical environment.
| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₃ (C1) | 0.9 | Triplet | 3H |
| -CH₂- (C2) | 1.6 | Sextet | 2H |
| -CH₂- (C3) | 2.1 | Triplet | 2H |
| -C(I)(CH₃)₂ (C5 & C6) | 1.9 | Singlet | 6H |
General Experimental Protocol for NMR Spectroscopy
While experimental data for this compound is not available, a general protocol for acquiring such data would involve the following steps:
-
Sample Preparation: A small amount of the purified this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.
-
NMR Instrument Setup: The sample tube is placed in the NMR spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
-
Data Acquisition: For ¹³C NMR, a proton-decoupled spectrum is usually acquired to simplify the spectrum to single lines for each carbon environment. For ¹H NMR, a standard one-pulse experiment is performed. Key parameters such as the number of scans, relaxation delay, and pulse width are optimized to obtain a good signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied to ensure accurate peak integration and chemical shift determination.
Workflow for NMR Prediction and Experimental Comparison
The following diagram illustrates the logical workflow for predicting NMR spectra and comparing them with experimental data for structural elucidation.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-Iodo-2-methylpentane: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 2-Iodo-2-methylpentane, a halogenated hydrocarbon. Adherence to these protocols is critical for minimizing environmental impact and safeguarding laboratory personnel.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a flame-retardant lab coat.[1][2][3] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4][5]
Spill Management: In the event of a spill, immediately evacuate the area and remove all sources of ignition.[1][3][4] Use spark-proof tools and absorbent, inert materials like sand or vermiculite (B1170534) to contain the spill.[1][4] The collected material should then be placed in a suitable, sealed container for disposal as hazardous waste.[1][4][5] Do not allow the chemical to enter drains or waterways.[2][5][6]
Waste Collection and Storage Procedures
Proper segregation and storage of chemical waste are critical for safe disposal.
-
Container Selection: Use a designated, properly labeled, and chemically resistant container for collecting this compound waste. The original container is often a suitable choice.[7] Glass bottles are recommended as they are inert and prevent rusting that can occur with metal containers if water is present.[8]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., flammable).
-
Segregation: this compound is a halogenated organic compound. It is imperative to collect it separately from non-halogenated solvent waste to facilitate proper disposal and potential solvent recovery.[9] Do not mix with incompatible materials such as strong oxidizing agents or bases.[1]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][4] Ensure the storage area has secondary containment to prevent the spread of any potential leaks.[7]
Disposal Methodology
The ultimate disposal of this compound must be conducted through a licensed hazardous waste disposal facility.
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for arranging hazardous waste pickup and disposal. They will provide specific instructions and ensure compliance with all local, state, and federal regulations.
-
Waste Manifest: You will likely need to complete a hazardous waste manifest detailing the contents of the waste container. Accurate information is crucial for the disposal company to handle the waste appropriately.
-
Professional Disposal: The licensed waste disposal contractor will transport the waste for final treatment, which for halogenated organic compounds, often involves high-temperature incineration or other specialized chemical treatments.[10] Under no circumstances should this compound be disposed of down the drain or in regular trash. [7][11]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles/face shield, lab coat | [1][2][3] |
| Ignition Sources | Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools. | [1][2][3][4] |
| Waste Segregation | Collect as halogenated solvent waste. Do not mix with non-halogenated solvents or incompatible chemicals. | [9] |
| Storage Conditions | Cool, dry, well-ventilated area in a sealed, labeled container with secondary containment. | [1][4][7] |
| Disposal Method | Via a licensed hazardous waste disposal contractor. | [6] |
| Prohibited Disposal | Do not dispose down the drain or in regular trash. | [7][11] |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. airgas.com [airgas.com]
- 7. policies.dartmouth.edu [policies.dartmouth.edu]
- 8. Hazardous Waste Disposal [cool.culturalheritage.org]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. acs.org [acs.org]
Essential Safety and Operational Guide for Handling 2-Iodo-2-methylpentane
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 2-Iodo-2-methylpentane. Given the limited specific data for this compound, this guidance is based on information for structurally similar iodoalkanes, such as 2-iodo-2-methylpropane (B1582146) and other iodinated hydrocarbons. It is critical to treat this compound with caution and consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is expected to be a flammable liquid and may cause skin, eye, and respiratory irritation. The primary routes of exposure are inhalation, skin contact, and eye contact. Appropriate PPE is the first line of defense against chemical exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 or European Standard EN166. A face shield should be worn over goggles if there is a significant splash risk.[1] | To protect eyes from splashes and vapors.[1] |
| Hand Protection | Chemical-impermeable gloves, such as nitrile or neoprene. For extended exposure, consider double-gloving.[1] | To prevent skin contact with the chemical. |
| Body Protection | A flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are mandatory.[1] | To protect skin and personal clothing from spills and contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. | To prevent inhalation of vapors. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for the safe handling of this compound.
Pre-Handling Preparations
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Fume Hood: Ensure a certified chemical fume hood is operational. All handling of this compound should occur within the fume hood.
-
PPE Inspection: Inspect all required PPE for integrity before use.
-
Spill Kit: Ensure a spill kit for flammable and halogenated organic compounds is readily available.
Handling Procedure
-
Work Area Preparation: Designate a specific area within the fume hood for handling. Cover the work surface with disposable absorbent bench paper.
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[2][3]
-
Dispensing: When transferring or dispensing, do so slowly to avoid splashing.
-
Avoid Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[2][3]
Post-Handling
-
Decontamination: Wipe down the work area with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical.
Emergency Procedures
First Aid Measures
Table 2: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[1] |
| Eye Contact | Rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Spill Response
-
Minor Spill (in a fume hood):
-
Alert others in the area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste.[4]
-
Decontaminate the area.
-
-
Major Spill (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Notify your institution's emergency response team.
-
Control ignition sources if it is safe to do so.
-
Prevent the spill from entering drains.
-
Disposal Plan
This compound and any contaminated materials must be disposed of as hazardous waste.
-
Waste Segregation: Collect all waste containing this compound in a designated, clearly labeled container for "Halogenated Organic Waste".[4] Do not mix with non-halogenated waste.
-
Labeling: The waste container must be labeled as "Hazardous Waste" with the full chemical name.[4]
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[4]
-
Collection: Arrange for waste collection by your institution's EHS department.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
